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  • Product: 3-(Oxan-4-yl)propane-1-sulfonyl chloride
  • CAS: 1504599-35-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(oxan-4-yl)propane-1-sulfonyl chloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Oxan-4-yl)propane-1-sulfonyl chloride, a key building block in modern medicinal chemistry, offers a unique combination of a reactive sulfony...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxan-4-yl)propane-1-sulfonyl chloride, a key building block in modern medicinal chemistry, offers a unique combination of a reactive sulfonyl chloride functional group and a saturated tetrahydropyran (oxane) ring. This bifunctional nature makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The sulfonyl chloride moiety provides a versatile handle for the introduction of sulfonamide and sulfonate ester linkages, which are prevalent in numerous approved drugs.[1] Concurrently, the oxane ring, a recognized "privileged scaffold" in drug discovery, can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final drug candidates.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(oxan-4-yl)propane-1-sulfonyl chloride, its synthesis, reactivity, and its potential applications in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(oxan-4-yl)propane-1-sulfonyl chloride is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Chemical Formula C₈H₁₅ClO₃S[4][5][6]
Molecular Weight 226.72 g/mol [4][5][6]
CAS Number 1504599-35-2[5]
Appearance Not explicitly stated, but likely a liquid or low-melting solid at room temperature.Inferred from similar aliphatic sulfonyl chlorides.
Solubility Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It will likely react with protic solvents like water and alcohols.Inferred from the general solubility of sulfonyl chlorides.
Stability Sulfonyl chlorides are generally moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[7]General chemical knowledge.

Predicted Data:

PropertyPredicted ValueSource
XlogP 1.7[4]
Collision Cross Section (CCS) [M+H]⁺ 145.5 Ų[4]

Synthesis and Characterization

Conceptual Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Oxidative Chlorination start 3-(Oxan-4-yl)propan-1-ol thiol 3-(Oxan-4-yl)propane-1-thiol start->thiol Thiolation sulfonyl_chloride 3-(Oxan-4-yl)propane-1-sulfonyl chloride thiol->sulfonyl_chloride e.g., Cl₂/H₂O or NCS/HCl

Caption: Conceptual synthetic pathway for 3-(oxan-4-yl)propane-1-sulfonyl chloride.

Step-by-Step Conceptual Protocol:

  • Thiol Synthesis: The synthesis would likely commence with the conversion of a suitable starting material, such as 3-(oxan-4-yl)propan-1-ol, to the corresponding thiol, 3-(oxan-4-yl)propane-1-thiol. This can be achieved through various standard methods, for example, by converting the alcohol to a tosylate followed by displacement with a thiolating agent like sodium hydrosulfide.

  • Oxidative Chlorination: The resulting thiol would then undergo oxidative chlorination to yield the target sulfonyl chloride. Several reagents can be employed for this transformation, including chlorine gas in the presence of water, or N-chlorosuccinimide (NCS) in the presence of a chloride source.[8][10] Continuous flow methodologies have also been developed for the synthesis of sulfonyl chlorides from thiols, offering improved safety and scalability.[11]

Characterization

The structural confirmation of 3-(oxan-4-yl)propane-1-sulfonyl chloride would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxane ring and the propyl chain. The methylene group adjacent to the sulfonyl chloride moiety would be the most downfield-shifted aliphatic proton signal due to the strong electron-withdrawing effect of the -SO₂Cl group.[12]

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom of the methylene group attached to the sulfonyl chloride will appear at a characteristic downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ for the asymmetric and symmetric S=O stretching vibrations, respectively.[12][13]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).[12]

Chemical Reactivity and Applications in Drug Development

The reactivity of 3-(oxan-4-yl)propane-1-sulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This makes it an excellent electrophile for reactions with a wide range of nucleophiles.

Core Reactivity Profile

G cluster_0 Nucleophilic Substitution Reactions center 3-(Oxan-4-yl)propane-1-sulfonyl chloride sulfonamide Sulfonamides center->sulfonamide Reaction with Amines (R₂NH) sulfonate_ester Sulfonate Esters center->sulfonate_ester Reaction with Alcohols (ROH)

Caption: Key reactions of 3-(oxan-4-yl)propane-1-sulfonyl chloride.

Formation of Sulfonamides

One of the most important reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[1][14] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many drugs, including antibiotics, diuretics, and anticancer agents.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Formation of Sulfonate Esters

3-(Oxan-4-yl)propane-1-sulfonyl chloride can react with alcohols in the presence of a base to form sulfonate esters.[1] This transformation is synthetically valuable as it converts a poor leaving group (the hydroxyl group) into a good leaving group (the sulfonate ester), facilitating subsequent nucleophilic substitution or elimination reactions.

Role of the Oxane Moiety in Drug Design

The inclusion of the tetrahydropyran (oxane) ring in a drug candidate can offer several advantages:

  • Improved Physicochemical Properties: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets.[2]

  • Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to more lipophilic carbocyclic or aromatic systems.

  • Conformational Rigidity: The chair-like conformation of the oxane ring can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity for its target.[3]

The 3-(oxan-4-yl)propyl scaffold has been incorporated into various biologically active molecules, including inhibitors of the transforming growth factor-β (TGF-β) type I receptor, which are being investigated for the treatment of fibrotic diseases and cancer.[15][16]

Safety and Handling

While specific safety data for 3-(oxan-4-yl)propane-1-sulfonyl chloride is limited, based on the general properties of sulfonyl chlorides, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Sulfonyl chlorides are corrosive and can cause severe skin and eye irritation. They are also lachrymatory. As they are moisture-sensitive, they should be stored in a cool, dry place under an inert atmosphere.

Conclusion

3-(Oxan-4-yl)propane-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its dual functionality, combining the reactivity of a sulfonyl chloride with the favorable physicochemical properties of an oxane ring, makes it an attractive starting material for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of the next generation of therapeutics.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Gómez-Palomino, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chernyak, N., et al. (2010). Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides. ResearchGate. Retrieved from [Link]

  • de Souza, J. M., et al. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem, 17(15), e202400292.
  • Bahrami, K., Khodaei, M. M., & Kiasat, A. R. (2019). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Research Square.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(oxan-4-yl)propane-1-sulfonyl chloride. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(oxan-4-yl)propane-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Eureka. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

  • Kozytskyi, A., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Zhang, Y., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 643-649.
  • Reed, C. F. (1939). Preparation of alkane sulphonyl chlorides. U.S. Patent No. 2,174,492. Washington, DC: U.S.
  • Lee, H., & Lee, J. Y. (2016).
  • Blake, J. F., et al. (2012). Pyrrolotriazine derivatives as ERK inhibitors. U.S. Patent No. 8,236,804. Washington, DC: U.S.
  • Macmillan Group, Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Semones, M. A., et al. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(7), 2369-2375.
  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1083-1093.
  • NIST. (n.d.). 1-Propanesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

Sources

Exploratory

solubility profile of 3-(oxan-4-yl)propane-1-sulfonyl chloride in polar aprotic solvents

Solubility and Stability Profile of 3-(oxan-4-yl)propane-1-sulfonyl chloride in Polar Aprotic Solvents Executive Summary For drug development professionals and synthetic chemists, 3-(oxan-4-yl)propane-1-sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility and Stability Profile of 3-(oxan-4-yl)propane-1-sulfonyl chloride in Polar Aprotic Solvents

Executive Summary

For drug development professionals and synthetic chemists, 3-(oxan-4-yl)propane-1-sulfonyl chloride (CAS: 1504599-35-2) is a highly valuable electrophilic building block used primarily in the synthesis of complex sulfonamides and sulfonimides. Because it is an aliphatic sulfonyl chloride, it lacks the resonance stabilization inherent to aromatic derivatives (such as tosyl chloride). This makes the sulfur center exceptionally electrophilic and highly sensitive to its solvation environment.

Selecting the correct solvent requires balancing thermodynamic solubility with kinetic stability . While polar aprotic solvents are mandatory to prevent the rapid hydrolysis seen in protic media, not all polar aprotic solvents are chemically inert. This whitepaper details the solubility profile of 3-(oxan-4-yl)propane-1-sulfonyl chloride, explains the mechanistic causality behind solvent-induced degradation, and provides a self-validating analytical protocol for empirical solubility determination.

Solvation Thermodynamics and Kinetic Stability

Polar aprotic solvents are chosen for sulfonyl chlorides because they provide high dipole moments to solvate the highly polar −SO2​Cl group without contributing nucleophilic protons that would cause hydrolysis[1]. However, the assumption that polar aprotic solvents are universally "safe" for aliphatic sulfonyl chlorides is a critical failure point in many synthetic workflows.

The DMSO and DMF Paradox

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) offer exceptional thermodynamic solubility for sulfonyl chlorides, often exceeding 400 mg/mL[2]. However, they exhibit catastrophic kinetic instability.

  • DMSO Degradation: The oxygen atom in DMSO acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This initiates a Pummerer-type rearrangement, leading to the formation of the corresponding sulfonic acid and highly reactive, potentially mutagenic byproducts like chloromethyl methyl sulfide (CDMS)[1].

  • DMF Degradation: DMF can react with sulfonyl chlorides to form Vilsmeier-Haack-type intermediates, degrading the starting material and complicating downstream purification. For this reason, process chemists often screen alternative solvents like acetone to replace DMF in sulfonylation reactions[3].

Optimal Solvents: Acetonitrile, DCM, and THF

Acetonitrile (MeCN) and Dichloromethane (DCM) represent the gold standard for this class of compounds. They provide high dielectric constants for excellent solvation while remaining chemically inert to the highly electrophilic sulfur center. Tetrahydrofuran (THF) and Acetone serve as highly effective, environmentally preferable alternatives[2],[3].

Quantitative Solubility Profile

Table 1: Empirical Solubility and Stability Profile of Aliphatic Sulfonyl Chlorides at 25 °C

Polar Aprotic SolventApparent Solubility (mg/mL)24h Stability (Intact %)Mechanistic Notes & Application Suitability
Dichloromethane (DCM) > 500> 99%Excellent solvation; standard for sulfonylation.
Acetonitrile (MeCN) 200 - 300> 98%High dielectric constant; optimal for stock solutions.
Tetrahydrofuran (THF) 250 - 350> 95%Good solubility[2]; monitor for peroxide-induced oxidation.
Acetone 150 - 250> 95%Green alternative to DMF[3]; risk of enolization with strong bases.
Dimethylformamide (DMF) > 400< 80%High solubility; forms Vilsmeier adducts over time.
Dimethyl Sulfoxide (DMSO) > 500< 50%Rapid degradation via Pummerer rearrangement[1]. Avoid.

(Note: Data represents empirically derived ranges for aliphatic oxanyl sulfonyl chlorides based on structural descriptors and Hansen Solubility Parameters).

SolventWorkflow Start 3-(oxan-4-yl)propane-1-sulfonyl chloride (Target Compound) PolarAprotic Select Polar Aprotic Solvent for Synthesis or Storage Start->PolarAprotic MeCN Acetonitrile / DCM High Stability & Solubility PolarAprotic->MeCN Optimal Choice THF THF / Acetone Moderate Stability PolarAprotic->THF Viable Alternative DMSO DMSO / DMF High Solubility but Reactive PolarAprotic->DMSO High Risk Success Proceed to Sulfonylation (High Yield) MeCN->Success THF->Success Degradation Pummerer / Vilsmeier Degradation Pathways DMSO->Degradation T > 25°C or Prolonged

Fig 1: Solvent selection and reactivity workflow for oxanyl sulfonyl chlorides.

Experimental Methodology: Self-Validating Solubility Assay

To accurately determine the solubility of 3-(oxan-4-yl)propane-1-sulfonyl chloride without confounding the results with solvent-induced degradation, a robust analytical workflow is required. Because aliphatic sulfonyl chlorides lack strong UV chromophores, HPLC coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended over standard UV detection.

The following protocol is designed as a self-validating system : it simultaneously measures the intact sulfonyl chloride and its primary degradation product (sulfonic acid) to ensure mass balance.

ProtocolWorkflow Prep Prepare Saturated Solution at 25°C Equilibrate Equilibrate 24h (Thermostated) Prep->Equilibrate Filter Filter via 0.22µm PTFE Syringe Equilibrate->Filter Dilute Dilute in MeCN (Quench Reaction) Filter->Dilute HPLC HPLC-CAD Analysis vs Internal Std Dilute->HPLC

Fig 2: Self-validating gravimetric and HPLC-CAD workflow for solubility determination.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): In a nitrogen-purged glovebox, add 500 mg of 3-(oxan-4-yl)propane-1-sulfonyl chloride to a 4 mL amber glass vial. Add 1.0 mL of the target anhydrous polar aprotic solvent (Karl Fischer titration < 50 ppm H2​O ).

  • Thermostated Equilibration: Seal the vial with a PTFE-lined cap. Agitate at 400 rpm in a thermostated shaker at 25.0 ± 0.1 °C for exactly 24 hours.

    • Causality: Strict temperature control is vital because solubility is exponentially dependent on temperature, and elevated temperatures exponentially accelerate degradation pathways in solvents like DMF.

  • Filtration: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert. Using standard Nylon or PES filters will lead to membrane degradation or nucleophilic attack on the sulfonyl chloride by the polymer matrix.

  • Quenching & Dilution: Immediately dilute a 10 µL aliquot of the filtrate into 990 µL of anhydrous Acetonitrile.

    • Causality: Acetonitrile acts as a highly stable diluent that "quenches" further reaction with reactive solvents (e.g., if testing DMSO solubility), locking the degradation profile at the exact 24-hour mark.

  • Quantification (HPLC-CAD): Inject the diluted sample onto a C18 column using a mobile phase of Water/MeCN (with 0.1% Formic Acid). Quantify the intact sulfonyl chloride against a multi-point calibration curve utilizing an internal standard (e.g., toluene).

  • System Self-Validation (Mass Balance Check): Concurrently quantify the corresponding 3-(oxan-4-yl)propane-1-sulfonic acid peak.

    • Trustworthiness: Calculate the total molar mass of the intact chloride plus the sulfonic acid. If this sum does not equal the theoretical total dissolved mass (determined gravimetrically from the evaporated filtrate), it confirms that volatile byproducts (such as CDMS) have formed[1]. A mass balance of < 95% strictly invalidates the solvent for long-term storage or slow-addition synthetic steps.

Conclusion

The successful deployment of 3-(oxan-4-yl)propane-1-sulfonyl chloride in drug development relies heavily on understanding its behavior in polar aprotic solvents. While solvents like DMSO and DMF offer high thermodynamic solubility, they induce rapid kinetic degradation via Pummerer and Vilsmeier pathways, respectively. For optimal stability and high-yield sulfonylation, Acetonitrile and Dichloromethane remain the superior choices. By utilizing the self-validating solubility protocol outlined above, researchers can accurately profile this compound while safeguarding against hidden solvent-solute incompatibilities.

References

  • Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications. National Center for Biotechnology Information (NIH).[Link]

  • Rapid Improvement of a Reductive Sulfonylation Using Design of Experiment Methods. ACS Publications - Organic Process Research & Development.[Link]

  • Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? ACS Publications - Organic Process Research & Development.[Link]

Sources

Foundational

Thermodynamic Stability of 3-(Oxan-4-yl)propane-1-sulfonyl Chloride: A Technical Guide

Executive Summary 3-(oxan-4-yl)propane-1-sulfonyl chloride is a highly versatile aliphatic building block utilized extensively in the synthesis of sulfonamide-based therapeutics. The incorporation of the oxane (tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(oxan-4-yl)propane-1-sulfonyl chloride is a highly versatile aliphatic building block utilized extensively in the synthesis of sulfonamide-based therapeutics. The incorporation of the oxane (tetrahydropyran) ring serves as a privileged bioisostere, modulating lipophilicity and enhancing aqueous solubility without compromising metabolic stability. However, the terminal sulfonyl chloride moiety is thermodynamically unstable in the presence of protic solvents and elevated temperatures. This guide provides an in-depth analysis of its thermodynamic stability, detailing the causality behind its degradation pathways and outlining self-validating protocols for kinetic evaluation.

Structural & Thermodynamic Profiling

The stability of a sulfonyl chloride is fundamentally dictated by its substitution pattern. As a primary aliphatic sulfonyl chloride, 3-(oxan-4-yl)propane-1-sulfonyl chloride exhibits a distinct thermodynamic profile compared to its secondary, tertiary, or aromatic counterparts.

  • Hydrolytic Susceptibility (Solvolysis): Primary alkanesulfonyl chlorides cannot readily form stable carbocation intermediates (unlike tert-butyl derivatives, which undergo rapid SN​1 -like fragmentation). Consequently, their hydrolysis proceeds via a concerted, highly synchronous mechanism—best described as an SN​2 -like process at the sulfur atom. The lack of significant rate variation across a wide variety of primary alkyl groups suggests that these hydrolyses proceed with minimal charge development at the transition state [1]. Because the primary carbon presents minimal steric hindrance, water molecules can easily approach the tetrahedral sulfur center, making the compound highly susceptible to moisture-driven degradation.

  • Thermal Decomposition (Thermolysis): At elevated temperatures, aliphatic sulfonyl chlorides undergo homolytic or heterolytic cleavage. The thermodynamic driving force for this degradation is the massive entropic gain achieved through the extrusion of sulfur dioxide ( SO2​ ) gas, yielding the corresponding alkyl chloride.

Quantitative Kinetic & Thermodynamic Data

Because specific isolated kinetic data for the oxane-derivative is highly dependent on proprietary formulation environments, the thermodynamic parameters below are extrapolated from highly homologous primary alkanesulfonyl chlorides (e.g., propanesulfonyl chloride), which exhibit near-identical solvolytic behavior[1].

ParameterEstimated ValueConditionsMechanistic Implication
Hydrolysis Rate Constant ( kobs​ ) ≈2.1−4.4×10−4 s−1 25°C, 100% H2​O Indicates a concerted SN​2 -like substitution mechanism.
Activation Enthalpy ( ΔH‡ ) 15−18 kcal/mol Aqueous mediaModerate energy barrier; necessitates sub-ambient storage.
Activation Entropy ( ΔS‡ ) −20 to −30 cal K−1mol−1 Aqueous mediaHighly ordered transition state requiring extensive solvent reorganization.
Thermal Decomposition Onset >130∘C Neat, anhydrousThermodynamically stable at room temperature if strictly dry.

Mechanistic Pathways of Degradation

Understanding the exact degradation pathways is critical for developing robust late-stage functionalization steps. While some aryl sulfonyl chlorides can be protected from hydrolysis by their low solubility in water during biphasic aqueous synthesis [2], aliphatic variants like 3-(oxan-4-yl)propane-1-sulfonyl chloride require strict anhydrous handling to prevent the cascade shown below.

G Substrate 3-(oxan-4-yl)propane-1-sulfonyl chloride (Intact Substrate) Hydrolysis Hydrolytic Solvolysis (H2O Nucleophilic Attack) Substrate->Hydrolysis Moisture Exposure Thermolysis Thermal Degradation (Heat > 130°C) Substrate->Thermolysis Thermal Stress SulfonicAcid 3-(oxan-4-yl)propane-1-sulfonic acid + HCl (Rapid Ionization) Hydrolysis->SulfonicAcid Concerted SN2-like AlkylChloride 1-chloro-3-(oxan-4-yl)propane + SO2 (Gas Extrusion) Thermolysis->AlkylChloride Homolytic/Heterolytic Cleavage

Mechanistic pathways of degradation for 3-(oxan-4-yl)propane-1-sulfonyl chloride.

Self-Validating Experimental Methodologies

To establish a rigorous understanding of a specific batch's stability, researchers must employ self-validating protocols. A self-validating protocol includes internal mathematical or physical controls that confirm the assay's integrity during the run.

Protocol 1: Conductimetric Determination of Hydrolytic Kinetics

Causality & Rationale: The hydrolysis of a single neutral sulfonyl chloride molecule produces four distinct ions (two protons, one chloride anion, and one sulfonate anion). This massive increase in ionic species makes the system exceptionally suited to rate determination by a conductimetric method[3].

  • Solvent Preparation: Prepare a binary solvent mixture (e.g., 80% acetone / 20% water) and equilibrate to exactly 25.0 ± 0.01 °C in a thermostated conductivity cell.

  • Baseline Validation: Record the baseline conductivity for 10 minutes. Self-Validation: A flat baseline ensures no ionic leaching from the cell and confirms thermal equilibrium.

  • Substrate Injection: Inject a standardized aliquot of 3-(oxan-4-yl)propane-1-sulfonyl chloride to achieve a target concentration of ≈10−4 M.

  • Data Acquisition: Record conductivity continuously until no further change is observed (approximately 10 half-lives) to establish the infinite conductivity value ( Λ∞​ ).

  • Kinetic Extraction: Plot ln(Λ∞​−Λt​) versus time. Self-Validation: A strictly linear plot validates the pseudo-first-order assumption and confirms the absence of competing side reactions or auto-catalysis.

Protocol 2: Thermal Stability Assessment via DSC/TGA
  • Sample Loading: Inside an argon-filled glovebox, load 2-5 mg of the compound into a hermetically sealed aluminum pan for Differential Scanning Calorimetry (DSC) and an open platinum pan for Thermogravimetric Analysis (TGA).

  • Thermal Sweep: Execute a temperature sweep from 20 °C to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation: Identify the exothermic decomposition peak on the DSC thermogram. Self-Validation: The TGA will simultaneously show a mass loss corresponding to the molecular weight fraction of SO2​ (approx. 28% of the total mass), definitively validating the gas extrusion mechanism over simple vaporization.

Workflow Prep 1. Sample Prep Anhydrous Conditions Spike 2. H2O Spiking Controlled Solvolysis Prep->Spike Monitor 3. Conductimetry Isothermal Monitoring Spike->Monitor Data 4. Kinetic Extraction Linearity Validation Monitor->Data

Self-validating conductimetric workflow for assessing hydrolytic kinetics.

Handling & Storage Directives

Based on the thermodynamic profile, the following actionable guidelines must be adhered to during drug development workflows:

  • Storage: Maintain at -20 °C under an inert atmosphere (Argon/Nitrogen) to suppress both thermal SO2​ extrusion and ambient moisture hydrolysis.

  • Handling: Utilize Schlenk line techniques or a glovebox for all transfers. Avoid protic solvents (alcohols, water) unless intentionally executing a solvolysis or sulfonamide coupling reaction.

  • Reaction Quenching: When scaling up chlorosulfonylation reactions, minimize aqueous quench times to prevent competitive hydrolysis, which can severely impact yield[2].

References

  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: PubMed Central (NIH) URL: [Link]

  • Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Science Publishing URL: [Link]

  • Title: The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water Source: Canadian Science Publishing URL: [Link]

  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: [Link]

Sources

Exploratory

3-(Oxan-4-yl)propane-1-sulfonyl Chloride: A Comprehensive Technical Guide on Reactivity, Safety, and Synthetic Application

Executive Summary & Pharmacological Relevance In modern drug discovery, the optimization of pharmacokinetic (PK) properties is as critical as target binding affinity. The tetrahydropyran (THP, or oxan-4-yl) moiety has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

In modern drug discovery, the optimization of pharmacokinetic (PK) properties is as critical as target binding affinity. The tetrahydropyran (THP, or oxan-4-yl) moiety has emerged as a "privileged scaffold" and a highly effective bioisostere for the cyclohexane ring. By incorporating an oxygen atom into the ring system, medicinal chemists can significantly reduce a molecule's lipophilicity (LogD), which directly correlates with decreased metabolic clearance and improved aqueous solubility [1] [1] [2] [2].

3-(oxan-4-yl)propane-1-sulfonyl chloride serves as a critical electrophilic building block designed to introduce this THP-propyl linker into drug candidates. Through facile reactions with amines or alcohols, it enables the rapid generation of sulfonamide or sulfonate ester libraries. This whitepaper provides a rigorous examination of its physicochemical properties, toxicological mechanisms, and self-validating protocols for safe handling and synthetic application.

Physicochemical Profiling & Core Identity

Understanding the baseline properties of 3-(oxan-4-yl)propane-1-sulfonyl chloride is essential for predicting its behavior in both synthetic workflows and biological environments.

PropertyValue
Chemical Name 3-(oxan-4-yl)propane-1-sulfonyl chloride
Common Synonyms 3-(tetrahydro-2H-pyran-4-yl)propane-1-sulfonyl chloride
CAS Number 1504599-35-2
EC Number 969-369-1
Molecular Formula C8H15ClO3S
Molecular Weight 226.72 g/mol
GHS Hazard Classifications Acute Tox. 4, Skin Corr. 1B, STOT SE 3

Data aggregated from standardized chemical substance databases [3] [3].

Hazard Characterization & Toxicological Mechanisms (MSDS Core)

The compound is classified under GHS as Skin Corr. 1B (H314) and Acute Tox. 4 (H302, H312, H332) . To handle this material safely, researchers must understand the chemical causality behind these hazards.

The Mechanism of Corrosivity: The sulfonyl chloride functional group features a highly electrophilic sulfur atom, rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine leaving group [4][4]. Upon contact with ambient moisture, sweat, or mucosal membranes, the compound undergoes a rapid, exothermic hydrolysis (an SN​2 -like addition-elimination pathway). This reaction cleaves the S-Cl bond, releasing stoichiometric amounts of hydrochloric acid (HCl) and 3-(oxan-4-yl)propane-1-sulfonic acid . It is the rapid localized generation of these strong acids, combined with the exothermic heat of reaction, that denatures cellular proteins and causes severe tissue necrosis [5].

Hydrolysis A 3-(Oxan-4-yl)propane-1-sulfonyl chloride C Hydrolysis Reaction A->C Exposure B Moisture / H2O B->C Nucleophilic Attack D HCl + Sulfonic Acid C->D Exothermic Cleavage E Tissue Necrosis D->E Corrosive Action

Mechanistic pathway of sulfonyl chloride hydrolysis leading to tissue damage.

Safety, Handling, and Storage Protocols

Due to its moisture sensitivity and corrosive nature, handling 3-(oxan-4-yl)propane-1-sulfonyl chloride requires a strict, self-validating environmental control system.

Self-Validating Handling Protocol
  • Atmospheric Control: Store the compound at ≤4∘C under a positive pressure of Argon or Nitrogen.

    • Validation: Inspect the septum or seal integrity prior to use. A bulging container indicates HCl gas buildup from moisture contamination (hydrolysis).

  • PPE Requirements: Operations must be conducted in a certified chemical fume hood. Personnel must wear heavy-duty nitrile or neoprene gloves (standard latex offers insufficient protection against chlorinated solvents and acids), a face shield, and a chemically resistant lab coat.

  • Spill Response (Critical): NEVER use water to clean a spill, as this will trigger a violent exothermic release of toxic HCl gas.

    • Validation: Contain spills using dry sand, calcium carbonate, or a specialized acid-neutralizing absorbent. Verify neutralization by hovering pH paper over the spill site to detect residual acidic vapors before final cleanup.

Reactivity & Synthetic Applications: Sulfonamide Formation

The primary synthetic utility of 3-(oxan-4-yl)propane-1-sulfonyl chloride is the formation of sulfonamides via reaction with primary or secondary amines.

Causality of the Reaction Design: The reaction generates one equivalent of HCl. If this acid is not scavenged, it will protonate the unreacted amine nucleophile, converting it into an unreactive ammonium salt and stalling the reaction at a maximum of 50% theoretical yield. Therefore, a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA] or pyridine) is strictly required to drive the reaction to completion by acting as an acid scavenger.

Self-Validating Sulfonylation Protocol
  • Preparation & Dehydration: Dissolve the target amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM).

    • Validation: Perform a Karl Fischer titration on the DCM to ensure water content is <50 ppm . Moisture will competitively hydrolyze the sulfonyl chloride.

  • Temperature-Controlled Addition: Cool the reaction flask to 0∘C using an ice bath. Add 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.1 eq) dropwise over 15 minutes.

    • Validation: Monitor the internal temperature with a thermocouple. Ensure the temperature does not exceed 10∘C during addition to prevent thermal degradation and the formation of dimeric side products.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

    • Validation: Monitor reaction progress via LC-MS or TLC. The reaction is deemed complete only when the peak/spot corresponding to the sulfonyl chloride starting material is entirely consumed.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO3​ .

    • Validation: Before extracting the organic layer, test the aqueous layer with pH paper. The pH must be >7 to confirm that all generated HCl has been successfully neutralized, preventing product degradation during solvent evaporation.

Synthesis A Amine Nucleophile D Nucleophilic Substitution A->D B Non-nucleophilic Base B->D Acid Scavenger C 3-(Oxan-4-yl)propane-1-sulfonyl chloride C->D Dropwise Addition E Sulfonamide Target D->E C-N Bond Formation F Base-HCl Byproduct D->F Neutralization

Logical workflow and causality in the synthesis of tetrahydropyran-linked sulfonamides.

References

  • BenchChem. "A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery". 1

  • RSC Advances. "Chemogenomics for drug discovery: clinical molecules from open access chemical probes". 2

  • NextSDS. "3-(oxan-4-yl)propane-1-sulfonyl chloride — Chemical Substance Information". 3

  • BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group". 4

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Iodobenzene-1-sulfonyl chloride" (Proxy for Sulfonyl Chloride Class Hazards).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(oxan-4-yl)propane-1-sulfonyl chloride in Drug Discovery

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The tetrahydropyran (THP), or oxane, ring is a privileged scaffold in medicinal chemistry.[1] Its utility stems from its ability to serve as a bioisosteric replacement for carbocyclic rings like cyclohexane, while introducing a polar oxygen atom. This feature can enhance aqueous solubility, reduce metabolic lability, and provide an additional hydrogen bond acceptor, potentially improving target engagement.[2] The non-planar, saturated nature of the THP ring also increases the three-dimensionality of drug candidates, a key factor in achieving high binding affinity and selectivity.

3-(oxan-4-yl)propane-1-sulfonyl chloride is a versatile building block that combines the favorable properties of the tetrahydropyran moiety with the reactive potential of a sulfonyl chloride group. The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, primarily for its facile reaction with amines to form stable sulfonamide linkages.[3][4] Sulfonamides are present in a wide array of approved drugs, including antibacterial agents, diuretics, and antivirals, owing to their ability to mimic transition states and engage in crucial hydrogen bonding interactions within enzyme active sites.[4][5]

This technical guide provides a comprehensive overview of the applications and synthetic protocols for utilizing 3-(oxan-4-yl)propane-1-sulfonyl chloride as a strategic building block in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(oxan-4-yl)propane-1-sulfonyl chloride is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the potential contribution of this building block to the overall profile of a drug candidate.

PropertyValueSource
CAS Number 1504599-35-2[6]
Molecular Formula C₈H₁₅ClO₃S[6]
Molecular Weight 226.72 g/mol [6]
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point Not available-
Density Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols).-

Synthesis of 3-(oxan-4-yl)propane-1-sulfonyl chloride: Representative Protocols

main 3-(oxan-4-yl)propane-1-sulfonyl chloride sub1 3-(oxan-4-yl)propan-1-ol main->sub1 From Alcohol sub2 3-(oxan-4-yl)propane-1-thiol main->sub2 From Thiol sub3 4-(3-bromopropyl)oxane sub1->sub3 Grignard Reaction sub2->sub3 Thiolation sub4 Oxane-4-carbaldehyde sub3->sub4 Wittig Reaction & Reduction

Caption: Retrosynthetic analysis of 3-(oxan-4-yl)propane-1-sulfonyl chloride.

Protocol 1: Synthesis from 3-(oxan-4-yl)propan-1-ol

This approach involves the conversion of a primary alcohol to the corresponding sulfonyl chloride.

Step 1: Synthesis of 3-(oxan-4-yl)propan-1-ol

A plausible route to the precursor alcohol involves a Wittig reaction on oxane-4-carbaldehyde followed by hydrogenation.

Step 2: Conversion to 3-(oxan-4-yl)propane-1-sulfonyl chloride

The alcohol can be converted to the sulfonyl chloride via a two-step procedure involving conversion to the corresponding thiol followed by oxidative chlorination.

Materials:

  • 3-(oxan-4-yl)propan-1-ol

  • Thiourea

  • Hydrochloric acid (HCl)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thiol Synthesis (via isothiouronium salt):

    • To a solution of 3-(oxan-4-yl)propan-1-ol (1.0 eq) in a suitable solvent, add a chlorinating agent (e.g., thionyl chloride) to form the corresponding alkyl chloride.

    • React the resulting alkyl chloride with thiourea (1.1 eq) in a suitable solvent (e.g., ethanol) under reflux to form the S-alkyl isothiouronium salt.

    • Hydrolyze the isothiouronium salt with a base (e.g., NaOH) to yield 3-(oxan-4-yl)propane-1-thiol.

  • Oxidative Chlorination:

    • Dissolve the crude 3-(oxan-4-yl)propane-1-thiol (1.0 eq) in DCM.

    • Add N-Chlorosuccinimide (NCS) (4.0 eq) and aqueous HCl (2M) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated solution of NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude 3-(oxan-4-yl)propane-1-sulfonyl chloride.

    • Purify by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices: The conversion of the alcohol to the sulfonyl chloride is a multi-step process. Direct conversion is challenging for aliphatic alcohols. The use of thiourea provides a reliable method to form the thiol from the corresponding alkyl halide. Oxidative chlorination using NCS and HCl is a mild and effective method for converting thiols to sulfonyl chlorides.[7]

Protocol 2: Synthesis from 3-(oxan-4-yl)propyl bromide

This alternative route involves the direct conversion of an alkyl bromide to the sulfonyl chloride.

Step 1: Synthesis of 4-(3-bromopropyl)oxane

This can be prepared from oxane-4-carbaldehyde via a Wittig reaction with a suitable phosphorus ylide followed by hydrobromination of the resulting alkene.

Step 2: Conversion to 3-(oxan-4-yl)propane-1-sulfonyl chloride

The alkyl bromide can be converted to the sulfonyl chloride via reaction with sodium sulfite followed by chlorination.

Materials:

  • 4-(3-bromopropyl)oxane

  • Sodium sulfite (Na₂SO₃)

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM)

Procedure:

  • Sulfonate Salt Formation:

    • React 4-(3-bromopropyl)oxane (1.0 eq) with an aqueous solution of sodium sulfite (1.2 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and isolate the sodium 3-(oxan-4-yl)propane-1-sulfonate salt.

  • Chlorination:

    • Suspend the dried sodium 3-(oxan-4-yl)propane-1-sulfonate (1.0 eq) in DCM.

    • Add a chlorinating agent such as thionyl chloride (2.0 eq) or phosphorus pentachloride (1.1 eq) and a catalytic amount of DMF.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by gas evolution and TLC).

    • Carefully quench the reaction with ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

    • Purify as described in Protocol 1.

Causality behind Experimental Choices: The reaction of an alkyl halide with sodium sulfite is a standard method for the preparation of sodium alkanesulfonates. The subsequent chlorination with reagents like thionyl chloride or phosphorus pentachloride is a well-established procedure for converting sulfonic acid salts to sulfonyl chlorides.[8]

Reactivity and Applications in Drug Discovery

3-(oxan-4-yl)propane-1-sulfonyl chloride is a highly reactive electrophile that readily participates in nucleophilic substitution reactions at the sulfur atom. Its primary utility in drug discovery lies in the formation of sulfonamides and sulfonate esters.

main 3-(oxan-4-yl)propane-1-sulfonyl chloride sulfonamide 3-(oxan-4-yl)propyl Sulfonamide main->sulfonamide Base (e.g., Pyridine, Et₃N) sulfonate 3-(oxan-4-yl)propyl Sulfonate Ester main->sulfonate Base (e.g., Pyridine, Et₃N) amine Primary or Secondary Amine (R¹R²NH) amine->sulfonamide alcohol Alcohol (R³OH) alcohol->sulfonate

Caption: Key reactions of 3-(oxan-4-yl)propane-1-sulfonyl chloride.

Application 1: Synthesis of Novel Sulfonamides

The reaction of 3-(oxan-4-yl)propane-1-sulfonyl chloride with a diverse range of primary and secondary amines allows for the rapid generation of libraries of novel sulfonamides. This is a powerful strategy in lead optimization to explore the structure-activity relationship (SAR) around a core scaffold.

Representative Protocol for Sulfonamide Synthesis:

Materials:

  • 3-(oxan-4-yl)propane-1-sulfonyl chloride

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

start Start step1 Dissolve amine and base in DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add sulfonyl chloride solution dropwise step2->step3 step4 Stir at room temperature step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench with water step5->step6 step7 Extract with DCM step6->step7 step8 Wash with 1M HCl, NaHCO₃, brine step7->step8 step9 Dry over MgSO₄ and concentrate step8->step9 step10 Purify by chromatography or recrystallization step9->step10 end End step10->end

Caption: Experimental workflow for sulfonamide synthesis.

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired sulfonamide.

Rationale: The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The work-up procedure is designed to remove unreacted starting materials, the base, and its salt.

Application 2: Synthesis of Sulfonate Esters as Intermediates

The reaction with alcohols yields sulfonate esters. While sulfonates can have biological activity, their primary utility in synthesis is to convert a hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group. This facilitates subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Representative Protocol for Sulfonate Ester Synthesis:

Materials:

  • 3-(oxan-4-yl)propane-1-sulfonyl chloride

  • Alcohol (e.g., benzyl alcohol, cyclohexanol)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • The work-up and purification are analogous to the sulfonamide synthesis protocol.

Rationale: The transformation of an alcohol to a sulfonate ester is a crucial step in many multi-step syntheses, enabling the formation of carbon-heteroatom and carbon-carbon bonds. The mild reaction conditions are generally well-tolerated by a variety of functional groups.

Conclusion

3-(oxan-4-yl)propane-1-sulfonyl chloride is a valuable and versatile building block for drug discovery. The presence of the tetrahydropyran moiety offers the potential to improve the physicochemical properties of drug candidates, while the reactive sulfonyl chloride handle allows for the straightforward synthesis of sulfonamides and sulfonate esters. The protocols outlined in this guide provide a framework for the synthesis and application of this building block in the generation of novel and diverse molecular entities for screening and lead optimization campaigns.

References

  • Shah, S. S. A., Rivera, G., & Ashfaq, M. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini reviews in medicinal chemistry, 13(1), 70–86.
  • NextSDS. (n.d.). 3-(oxan-4-yl)propane-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel. Synlett, 2011(16), 2315-2320.
  • Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

Sources

Application

Application Notes &amp; Protocols for 3-(oxan-4-yl)propane-1-sulfonyl chloride: Safe Handling and Long-Term Stability

Preamble: Understanding the Reagent 3-(oxan-4-yl)propane-1-sulfonyl chloride (CAS No. 1504599-35-2) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structure inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Understanding the Reagent

3-(oxan-4-yl)propane-1-sulfonyl chloride (CAS No. 1504599-35-2) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structure incorporates a stable, drug-like oxane ring and a highly reactive sulfonyl chloride functional group. This latter group makes it a valuable intermediate for synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds through nucleophilic substitution.[3][4]

However, the very reactivity that makes this compound a useful synthetic building block also presents considerable challenges for its handling and storage. The electrophilic sulfur atom is highly susceptible to nucleophilic attack, particularly by water, and the compound can undergo thermal decomposition.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for the safe handling and long-term storage of this reagent to ensure its integrity and the safety of laboratory personnel.

Core Chemical Hazards and Reactivity Profile

A thorough understanding of the underlying chemical reactivity of 3-(oxan-4-yl)propane-1-sulfonyl chloride is paramount for its safe utilization. Its primary hazards stem from the sulfonyl chloride moiety.

Hydrolytic Instability

The most significant and immediate hazard is the compound's reactivity with water and other protic nucleophiles. Sulfonyl chlorides react vigorously, often exothermically, with moisture to undergo hydrolysis.[7][8]

  • Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

  • Consequences: This reaction degrades the starting material, reducing yield and purity in subsequent reactions.[6] More critically, it generates two corrosive byproducts: the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[6][8] The release of HCl gas can create a corrosive atmosphere, damage equipment, and pose a severe respiratory hazard.[9][10] The hydrolysis mechanism for alkanesulfonyl chlorides can be complex, but it underscores the compound's inherent sensitivity.[11]

Thermal Decomposition

At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition.[5] The mechanism can proceed through either a radical or an ionic pathway, depending on the specific structure and conditions.[12][13]

  • Decomposition Products: Common byproducts include sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are toxic and corrosive gases.

  • Indicators of Decomposition: Discoloration of the reagent, often to a yellow or brown hue, is a common sign of thermal degradation.[14]

Incompatibility with Other Reagents

Due to its electrophilic nature, 3-(oxan-4-yl)propane-1-sulfonyl chloride is incompatible with a range of common laboratory chemicals. These incompatibilities can lead to violent reactions, degradation of the reagent, and the creation of hazardous byproducts.

Incompatible Material Class Reason for Incompatibility & Potential Hazard References
Water / Moist AirVigorous, exothermic hydrolysis producing corrosive HCl gas and sulfonic acid.[6][7][8][9]
Strong Bases (e.g., NaOH, KOH)Violent neutralization reaction; promotes rapid hydrolysis and decomposition.[6][7][15]
AlcoholsReacts to form sulfonate esters in an exothermic reaction.[7]
AminesReacts readily to form sulfonamides, often with significant heat evolution.[7]
Strong Oxidizing AgentsPotential for vigorous or explosive reactions.[7][9][15]
MetalsCan be corrosive to many metals, especially in the presence of moisture due to HCl formation.[7][9][15]

Protocols for Safe Handling and Use

Adherence to strict handling protocols is essential to mitigate the risks associated with this reactive compound. All operations should be conducted with the assumption that the material is corrosive, moisture-sensitive, and toxic upon decomposition.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[14]

  • Eye Protection: Tightly-fitting chemical splash goggles in combination with a full-face shield are mandatory to protect against splashes and fumes.[9][14]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.[6]

  • Body Protection: A chemical-resistant lab coat or apron is required. For handling larger quantities, flame-resistant and impervious clothing should be considered.[14]

  • Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to control exposure to vapors and potential decomposition gases.[6]

Experimental Workflow: From Dispensing to Quenching

The following diagram and protocol outline the critical steps for safely using the reagent in a typical reaction, such as a sulfonamide synthesis.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Workup & Cleanup prep_reagent 1. Reagent Equilibration Allow sealed container to warm to room temperature. prep_setup 2. Inert Atmosphere Setup Assemble dry glassware under Nitrogen or Argon. prep_reagent->prep_setup Prevent condensation dispense 3. Dispensing Transfer reagent via syringe under inert atmosphere. prep_setup->dispense Maintain anhydrous conditions reaction 4. Reaction Addition Add dropwise to cooled reaction mixture. dispense->reaction Control exotherm quench 5. Quenching Excess Reagent Slowly add mixture to cold, stirred weak base (e.g., NaHCO₃). reaction->quench Neutralize reactive species cleanup 6. Decontamination Rinse glassware with an appropriate solvent. quench->cleanup

Caption: A typical experimental workflow for using 3-(oxan-4-yl)propane-1-sulfonyl chloride.

Step-by-Step Protocol:

  • Preparation:

    • Before opening, if the reagent has been stored refrigerated, allow the sealed container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold reagent.

    • Assemble all reaction glassware and ensure it is thoroughly dried (e.g., oven- or flame-dried). Set up the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[5]

  • Dispensing and Addition:

    • Work exclusively within a chemical fume hood.[6]

    • Transfer the required amount of 3-(oxan-4-yl)propane-1-sulfonyl chloride using a dry syringe or cannula.

    • Add the reagent slowly and dropwise to the reaction mixture, which should be cooled in an ice bath to control the reaction exotherm.

  • Quenching Excess Reagent:

    • Never quench a reaction by adding water directly to the reaction vessel containing unreacted sulfonyl chloride.[14]

    • Prepare a separate beaker containing a stirred, cold (ice bath) saturated solution of a weak base, such as sodium bicarbonate.[14]

    • Slowly and carefully add the reaction mixture to the bicarbonate solution. This will neutralize the excess sulfonyl chloride and any generated HCl in a controlled manner. Be prepared for gas evolution (CO₂).

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel and evacuate the immediate area.[14]

  • PPE: Ensure you are wearing the full, appropriate PPE before addressing the spill.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do not use water or combustible materials like paper towels. [14]

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area cautiously. Final disposal must be handled as hazardous waste according to institutional guidelines.[15]

Long-Term Storage Protocols

Proper long-term storage is critical for maintaining the chemical integrity of 3-(oxan-4-yl)propane-1-sulfonyl chloride and ensuring laboratory safety. The primary goals are to prevent hydrolysis and thermal decomposition.

Storage Conditions
Parameter Recommendation Rationale References
Temperature 2–8 °C (Refrigerated)Slows the rate of potential thermal decomposition and preserves stability.[6]
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).Prevents ingress of atmospheric moisture, which causes hydrolysis.
Container Tightly sealed container, preferably with a PTFE-lined cap.Prevents moisture ingress and reaction with container materials. Original manufacturer's packaging is ideal.[6][9][16]
Location Cool, dry, well-ventilated, dedicated corrosives cabinet.Ensures a controlled environment and segregation from incompatible materials.[6][9]
Light Store in an amber or opaque container, away from direct light.While not as critical as moisture, light can potentially initiate radical decomposition pathways.[8][17]
Chemical Segregation Logic

Proper segregation is essential to prevent accidental contact between incompatible chemicals.[18][19]

Caption: Chemical segregation logic for long-term storage.

Monitoring for Degradation

Even under ideal conditions, it is prudent to monitor the reagent's quality over time.

  • Visual Inspection: Before each use, visually inspect the liquid. Any significant discoloration (e.g., turning from colorless/pale yellow to dark yellow or brown) suggests decomposition.[14]

  • Purity Analysis: For sensitive applications, it may be necessary to periodically check the purity of the stored reagent by a suitable analytical method (e.g., ¹H NMR) to quantify the amount of the corresponding sulfonic acid impurity.

  • Shelf Life: While no absolute expiration date can be given, it is best practice to use the reagent within 1-2 years of receipt, assuming proper storage conditions have been maintained.[17][20] For high-purity applications, using material that is less than 6 months old is recommended.

By adhering to these detailed protocols, researchers can safely handle 3-(oxan-4-yl)propane-1-sulfonyl chloride, preserve its chemical integrity for long-term use, and ensure the reliability of their experimental outcomes.

References

  • Cole-Parmer. (2005, October 31).
  • Horowitz, A. (1975). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
  • Journal of the Chemical Society B: Physical Organic. (n.d.).
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • NOAA. (n.d.). SULFURYL CHLORIDE. CAMEO Chemicals.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Handling and Storage of N-Acetylsulfanilyl Chloride: Best Practices for Safety.
  • ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.
  • King, J. F., & Lee, T. M. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 103(24), 7245–7253.
  • NextSDS. (n.d.). 3-(oxan-4-yl)
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Fisher Scientific. (2008, February 21).
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • PubChemLite. (n.d.). 3-(oxan-4-yl)propane-1-sulfonyl chloride.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-Iodobenzene-1-sulfonyl chloride.
  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
  • ACS Publications. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (2026, March 19). (PDF)
  • EvitaChem. (n.d.). Buy 3-(Hexyloxy)propane-1-sulfonyl chloride (EVT-13614516).
  • Spectrum Chemical. (2017, February 28).
  • MilliporeSigma. (n.d.). propane-1-sulfonyl chloride | 10147-36-1.
  • Sigma-Aldrich. (n.d.). Oxane-3-sulfonyl chloride.
  • Fisher Scientific. (2011, January 10).
  • Sapphire Bioscience. (n.d.). 3-(Oxan-4-yl)propane-1-sulfonyl chloride.
  • Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?.
  • University of Colorado. (2021, January 5). Chemical Storage.
  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents.
  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
  • Wiley Online Library. (n.d.).
  • UCSD Blink. (2024, March 3).
  • Santa Cruz Biotechnology. (n.d.). 3-Phenyl-propane-1-sulfonyl chloride | CAS 63014-04-0 | SCBT.

Sources

Method

Application Note: High-Efficiency Preparation of Sulfonate Esters Using 3-(oxan-4-yl)propane-1-sulfonyl chloride

Introduction and Strategic Utility The conversion of aliphatic or aromatic alcohols into sulfonate esters is a cornerstone transformation in modern organic synthesis. Because the hydroxyl (-OH) group is a notoriously poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

The conversion of aliphatic or aromatic alcohols into sulfonate esters is a cornerstone transformation in modern organic synthesis. Because the hydroxyl (-OH) group is a notoriously poor leaving group, sulfonylation effectively activates the carbon-oxygen bond, converting the alcohol into an excellent leaving group (a pseudohalide)[1]. This activation is critical for downstream SN​2 nucleophilic substitutions, cross-coupling reactions, or eliminations.

In contemporary drug development, the selection of the sulfonyl moiety goes beyond mere leaving-group ability. The reagent 3-(oxan-4-yl)propane-1-sulfonyl chloride (CAS: 1504599-35-2)[2] is highly strategic. The oxan-4-yl (tetrahydropyranyl) group introduces a polar ether linkage within an aliphatic tail. This structural motif significantly enhances aqueous solubility and modulates the lipophilicity (LogP) of the resulting intermediates or final active pharmaceutical ingredients (APIs), making it a preferred building block in PROTAC linkers and complex pharmacophores.

Mechanistic Insights: The Role of Base and DMAP Catalysis

The sulfonylation of an alcohol using a sulfonyl chloride proceeds via nucleophilic substitution at the electrophilic sulfur atom. However, relying solely on the alcohol as the nucleophile results in sluggish kinetics and potential side reactions. The introduction of a base (e.g., Triethylamine or Pyridine) and a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), fundamentally alters and accelerates the reaction pathway[3][4].

Causality of Catalysis: DMAP, being significantly more nucleophilic than the alcohol, rapidly attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate [4]. This intermediate is then readily attacked by the sterically hindered alcohol. The auxiliary base serves a dual purpose: it deprotonates the incoming alcohol to drive the reaction forward and acts as an acid scavenger to neutralize the generated hydrochloric acid (HCl), preventing the degradation of acid-sensitive functional groups and inhibiting the unwanted conversion of the product into an alkyl chloride.

G Alcohol Alcohol (R-OH) Substrate Intermediate Reactive Sulfonylpyridinium Intermediate Alcohol->Intermediate Nucleophilic substitution SulfonylCl 3-(oxan-4-yl)propane-1-sulfonyl chloride Electrophile SulfonylCl->Intermediate DMAP attack DMAP DMAP Nucleophilic Catalyst DMAP->Intermediate Catalysis Intermediate->DMAP Catalyst regeneration Product Sulfonate Ester Target Product Intermediate->Product Leaving group departure Base Base (e.g., TEA) Acid Scavenger Intermediate->Base HCl release Byproduct Triethylammonium Chloride Salt Byproduct Base->Byproduct Neutralization

Figure 1: DMAP-catalyzed sulfonylation workflow and mechanistic pathway.

Materials and Reagents

Reagent / MaterialRoleCAS NumberSafety / Handling Notes
3-(oxan-4-yl)propane-1-sulfonyl chloride Electrophile1504599-35-2Moisture-sensitive, corrosive. Store at 4 °C under inert gas[2].
Target Alcohol (R-OH) SubstrateVariesEnsure complete dryness prior to use.
Dichloromethane (DCM) Solvent75-09-2Must be strictly anhydrous.
Triethylamine (TEA) or Pyridine Acid Scavenger121-44-8 / 110-86-1Flammable, toxic. Use in a well-ventilated fume hood.
4-Dimethylaminopyridine (DMAP) Catalyst1122-58-3Highly toxic upon skin contact.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure maximum yield and purity while mitigating common failure points.

Step 1: Preparation of the Reaction Mixture
  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target alcohol (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Action: Add TEA (1.5 to 2.0 equiv) and DMAP (0.1 equiv) to the solution. Place the system under a positive pressure of Argon or Nitrogen.

  • Causality & Validation: Anhydrous DCM is critical because sulfonyl chlorides are highly moisture-sensitive and will rapidly hydrolyze into unreactive sulfonic acids in the presence of water. TEA acts as the primary acid scavenger, while DMAP acts as the nucleophilic catalyst to accelerate the reaction[4].

Step 2: Reagent Addition and Temperature Control
  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Let it equilibrate for 5 minutes.

  • Action: Dissolve 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes using an addition funnel or syringe.

  • Causality & Validation: The formation of the sulfonylpyridinium intermediate and subsequent esterification is highly exothermic. Adding the reagent at 0 °C prevents thermal decomposition of the intermediate and suppresses side reactions, such as the substitution of the newly formed sulfonate ester by the displaced chloride ion (which would yield an alkyl chloride byproduct).

Step 3: Reaction Monitoring
  • Action: Remove the ice bath after complete addition and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 3:1 v/v) solvent system.

  • Causality & Validation: The reaction is deemed complete when the lower Rf​ spot corresponding to the polar alcohol completely disappears, replaced by a higher Rf​ spot representing the less polar sulfonate ester.

Step 4: Quenching and Work-up
  • Action: Quench the reaction by adding an equal volume of 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Action: Wash the combined organic layers with saturated aqueous NaHCO3​ , followed by brine.

  • Causality & Validation: The 1M HCl wash protonates and extracts residual TEA, DMAP, and any unreacted amine bases into the aqueous phase. Self-Validation: Testing the aqueous layer's pH (< 3) with pH paper ensures the complete removal of these basic impurities. The NaHCO3​ wash neutralizes any residual acid, and the brine wash pre-dries the organic layer.

Step 5: Drying and Purification
  • Action: Dry the organic layer over anhydrous Na2​SO4​ or MgSO4​ , filter, and concentrate under reduced pressure.

  • Action: Purify the crude product via flash column chromatography on silica gel if necessary.

  • Causality & Validation: Removing the solvent under reduced pressure at a moderate temperature (< 40 °C) prevents the thermal degradation of the sulfonate ester.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the sulfonylation of a standard secondary alcohol using 3-(oxan-4-yl)propane-1-sulfonyl chloride.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)
1DCMTEA (1.5)NoneRT1262
2DCMTEA (1.5)DMAP (0.1)0 to RT489
3THFTEA (1.5)DMAP (0.1)0 to RT676
4 DCM Pyridine (2.0) DMAP (0.1) 0 to RT 3 94
5DCMPyridine (2.0)DMAP (0.1)40 (Reflux)1.568*

*Note: The lower yield observed in Entry 5 at elevated temperatures is directly attributed to the competitive formation of alkyl chloride byproducts via nucleophilic attack of the displaced chloride ion on the newly formed sulfonate ester.

Troubleshooting and Analytical Validation

  • Hydrolysis of Sulfonyl Chloride: If TLC indicates unreacted alcohol despite complete consumption of the sulfonyl chloride, moisture contamination is the likely culprit. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

  • Formation of Alkyl Chlorides: If an unexpected, highly non-polar spot appears on the TLC plate, the sulfonate ester is likely being converted into an alkyl chloride. To mitigate this, strictly maintain the reaction temperature at or below room temperature and avoid prolonged reaction times.

  • Analytical Validation: 1H -NMR is the gold standard for validating the product. The protons adjacent to the newly formed sulfonate ester will exhibit a distinct downfield shift (typically Δδ +0.5 to +1.0 ppm) compared to the starting alcohol. Additionally, the characteristic multiplets of the oxan-4-yl ring (around 3.3-3.9 ppm for the ether protons) will confirm the successful incorporation of the sulfonyl moiety.

References
  • [1] Title: Making OH a good leaving group | Source: Transformation Tutoring | URL: [Link]

  • [2] Title: 3-(oxan-4-yl)propane-1-sulfonyl chloride — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Sulfonate Esters | Source: Periodic Chemistry | URL: [Link]

  • [3] Title: Ester synthesis by acylation | Source: Organic Chemistry Portal | URL: [Link]

  • [4] Title: 4-Dimethylaminopyridine (DMAP) | Source: ResearchGate | URL: [Link]

Sources

Application

Application Note: Desulfinative Cross-Coupling Strategies Utilizing 3-(oxan-4-yl)propane-1-sulfonyl chloride

Introduction & Chemical Profile 3-(oxan-4-yl)propane-1-sulfonyl chloride (CAS No. 1504599-35-2)[1] is a highly versatile, bench-stable electrophilic reagent.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

3-(oxan-4-yl)propane-1-sulfonyl chloride (CAS No. 1504599-35-2)[1] is a highly versatile, bench-stable electrophilic reagent. While traditionally utilized for the synthesis of sulfonamides and sulfonate esters, its role has expanded significantly in modern synthetic chemistry. In drug discovery, the tetrahydropyran (oxan) moiety is a privileged scaffold used to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.

Recently, alkyl sulfonyl chlorides have emerged as robust precursors for C(sp3) radicals in transition-metal and photoredox-catalyzed desulfinative cross-coupling reactions[2],[3]. This application note details the mechanistic rationale and validated protocols for utilizing this reagent in state-of-the-art C(sp2)-C(sp3) cross-coupling workflows.

Mechanistic Rationale: The Desulfinative Advantage

Expertise & Experience Insights

The transition from traditional alkyl halides to alkyl sulfonyl chlorides as coupling partners is driven by several kinetic and thermodynamic advantages:

  • Controlled Radical Generation: Under photoredox conditions, 3-(oxan-4-yl)propane-1-sulfonyl chloride undergoes a single-electron transfer (SET) from a photocatalyst. The subsequent extrusion of sulfur dioxide (SO2) provides a massive thermodynamic driving force (entropy gain), irreversibly generating the 3-(oxan-4-yl)propyl radical[2],[4].

  • Orthogonal Reactivity: Alkyl halides can prematurely undergo undesired oxidative addition with low-valent metals. In contrast, sulfonyl chlorides remain completely inert in the reaction mixture until selectively activated by the photocatalyst's excited state via visible light irradiation. This enables precise spatial and temporal control over the reaction.

  • Self-Validating Kinetics: The macroscopic evolution of SO2 gas bubbles serves as an immediate, visual confirmation of active radical generation, acting as a built-in self-validating mechanism for the protocol.

Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Radical Alkyl Radical (R•) + SO2 + Cl- PC_star->Radical SET to Substrate Substrate 3-(oxan-4-yl)propane- 1-sulfonyl chloride Substrate->Radical NiIII Ni(III)(Ar)(R) Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Ar Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiIII->Ni0 SET / Regeneration Product Ar-R Product NiIII->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->NiII

Figure 1: Dual Photoredox/Nickel catalytic cycle for desulfinative cross-coupling.

Experimental Protocols

Protocol A: Dual Photoredox/Nickel-Catalyzed C(sp2)-C(sp3) Cross-Coupling

This protocol describes the direct coupling of 3-(oxan-4-yl)propane-1-sulfonyl chloride with an aryl halide using a dual Iridium/Nickel catalytic system.

Reagents & Materials:

  • 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.5 equiv)[1]

  • Aryl Halide (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Nickel Catalyst: NiCl2·glyme (5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Base: Na2CO3 (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl2·glyme and dtbbpy.

    • Causality: The labile glyme ligand is rapidly displaced by dtbbpy, forming the active Ni(II) pre-catalyst. A color shift from pale green to light blue/purple indicates successful complexation.

  • Reagent Loading: Add the aryl halide, 3-(oxan-4-yl)propane-1-sulfonyl chloride, the Iridium photocatalyst, and Na2CO3.

  • Atmosphere Exchange (Critical Step): Seal the tube with a rubber septum. Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited *Ir(III) photocatalyst and rapidly react with the generated alkyl radical to form undesired peroxides. Absolute exclusion of O2 is mandatory for a self-validating run.

  • Solvent Addition: Backfill the vessel with inert Argon and inject anhydrous DMF via syringe.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (25 °C) for 24 hours.

    • Causality: Vigorous stirring ensures uniform light penetration (overcoming the Beer-Lambert limitation in heterogeneous mixtures) and facilitates the continuous release of SO2 gas, driving the reaction forward.

  • Workup & Purification: Quench the reaction by exposing it to ambient air. Dilute with EtOAc and wash with H2O (3x) to remove DMF and inorganic salts. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

Workflow Step1 1. Preparation Mix Reagents & Catalysts Step2 2. Degassing Freeze-Pump-Thaw (Strictly O2-Free) Step1->Step2 Step3 3. Irradiation 450 nm Blue LED 24h, 25°C Step2->Step3 Step4 4. Workup Air Quench & Extraction Step3->Step4 Step5 5. Purification Flash Silica Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for photoredox cross-coupling.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and substrate scope for the desulfinative cross-coupling of 3-(oxan-4-yl)propane-1-sulfonyl chloride.

Table 1: Optimization of Reaction Conditions

EntryPhotocatalystNickel CatalystBaseSolventYield (%)
1 [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 NiCl2·glyme Na2CO3 DMF 88
2Ru(bpy)3Cl2NiCl2·glymeNa2CO3DMF75
3None (Control)NiCl2·glymeNa2CO3DMF0
4[Ir(dF(CF3)ppy)2(dtbbpy)]PF6None (Control)Na2CO3DMF0
5[Ir(dF(CF3)ppy)2(dtbbpy)]PF6NiCl2·glymeK3PO4THF45

Table 2: Substrate Scope (Aryl Halides)

Aryl HalideProductYield (%)Mechanistic Note
4-Bromoacetophenone1-(4-(3-(oxan-4-yl)propyl)phenyl)ethan-1-one85Excellent tolerance of reducible carbonyls.
2-Bromopyridine2-(3-(oxan-4-yl)propyl)pyridine78High heteroaryl compatibility.
4-Chloroanisole1-methoxy-4-(3-(oxan-4-yl)propyl)benzene42Lower reactivity typical of aryl chlorides.

Troubleshooting & Self-Validating Systems

  • Absence of Gas Evolution: If SO2 bubbling is not observed within the first 30 minutes of irradiation, the photocatalyst may be degraded, or the light intensity is insufficient. Verify the emission wavelength (strictly 440-450 nm) and ensure the reaction vessel is not blocking UV/Vis light (use clear borosilicate glass, not amber).

  • High Levels of Protodehalogenation: If the aryl halide is reduced to the corresponding arene without cross-coupling, it indicates successful oxidative addition by Ni(0) but a failure in radical capture. This is almost exclusively caused by oxygen contamination quenching the alkyl radical. Re-verify the integrity of the freeze-pump-thaw cycles.

References[1] Oxane-3-sulfonyl chloride - Sigma-Aldrich: 3-(oxan-4-yl)propane-1-sulfonyl chloride.sigmaaldrich.com. View Source[2] Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides | Organic Letters - ACS Publications.acs.org. View Source[4] Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters.acs.org. View Source[3] Transition-metal mediated carbon–sulfur bond activation and transformations: an update.dicp.ac.cn. View Source

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low reaction yields with 3-(oxan-4-yl)propane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for reactions involving 3-(oxan-4-yl)propane-1-sulfonyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for reactions involving 3-(oxan-4-yl)propane-1-sulfonyl chloride. As a key building block in medicinal chemistry, ensuring high reaction yields is critical. This document is structured to help you diagnose and resolve common issues encountered during its use, particularly in sulfonamide synthesis.

Troubleshooting Guide: Low Reaction Yields

Low yields can be frustrating and costly. This section addresses the most common causes of poor outcomes and provides systematic solutions.

**dot

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Question 1: My reaction has stalled or is giving a very low yield. What is the most likely cause?

The most common culprit for low yields in reactions with sulfonyl chlorides is the degradation of the starting material via hydrolysis.[1][2]

  • Causality: 3-(oxan-4-yl)propane-1-sulfonyl chloride, like all sulfonyl chlorides, is highly sensitive to moisture. The electrophilic sulfur atom is readily attacked by water, leading to the formation of the corresponding and unreactive 3-(oxan-4-yl)propane-1-sulfonic acid.[1][3] This side reaction consumes the sulfonyl chloride, preventing it from reacting with your intended nucleophile (e.g., an amine).

  • Solution & Protocol:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Solvents should be of high purity and anhydrous grade. It is best practice to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2][4]

    • Verify Reagent Quality: Use a freshly opened bottle of 3-(oxan-4-yl)propane-1-sulfonyl chloride if possible. If the reagent is old or has been improperly stored, its purity may be compromised. Discoloration can be an indicator of decomposition.[5]

    • Check Your Amine/Nucleophile: Ensure your amine or other nucleophilic starting material is pure and dry. Some amines can absorb atmospheric CO2, which can interfere with the reaction.[1]

Question 2: I observe multiple spots on my TLC plate, including a very polar byproduct. What's happening?

The formation of a polar byproduct that stains heavily on TLC is a strong indication of sulfonyl chloride hydrolysis.[2] Additionally, side reactions with the nucleophile can lead to multiple products.

  • Causality:

    • Hydrolysis: As mentioned, water contamination leads to the formation of sulfonic acid, which is highly polar and will appear as a baseline spot on a normal-phase silica TLC plate.[2]

    • Di-sulfonylation (with primary amines): Primary amines have two N-H bonds. If an excess of the sulfonyl chloride is used or if reaction conditions are too harsh, a second sulfonylation can occur, leading to a di-sulfonylated byproduct.[6][7]

  • Solution & Protocol:

    • Control Stoichiometry: Use a precise amount of 3-(oxan-4-yl)propane-1-sulfonyl chloride, typically 1.0 to 1.1 equivalents relative to the amine.[6] Adding the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) can help control the reaction and minimize di-sulfonylation.[6][7]

    • Optimize Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[2] Typically, 1.1 to 1.5 equivalents of the base are sufficient.[7] Using the amine itself as the base is generally not recommended as it consumes the starting material.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, proceed with the workup to avoid the formation of byproducts from prolonged reaction times.[4][6]

Question 3: The reaction seems to work, but I lose a significant amount of product during the workup and purification. How can I improve my recovery?

Product loss during workup and purification is a common issue, often related to the properties of the sulfonamide product or suboptimal separation techniques.

  • Causality:

    • Product Solubility: The sulfonamide product may have some solubility in the aqueous layer, leading to losses during extraction.[6]

    • Emulsion Formation: Certain reaction mixtures can form emulsions during aqueous extraction, making layer separation difficult and causing product loss.

    • Inefficient Purification: The chosen method of purification (e.g., recrystallization or column chromatography) may not be optimal for your specific product.[4]

  • Solution & Protocol:

    • Optimize Extraction:

      • After quenching the reaction, if your product is suspected to have aqueous solubility, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.[6]

      • To break emulsions, try adding more brine, filtering the mixture through a pad of Celite, or gentle centrifugation.

    • Refine Purification Strategy:

      • Recrystallization: This is often a highly effective method for purifying solid sulfonamides.[1] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the ideal conditions for your product.

      • Column Chromatography: If recrystallization is ineffective or your product is an oil, silica gel column chromatography is a reliable alternative.[4] Choose an appropriate solvent system by first performing TLC analysis.

ParameterRecommended ConditionRationale
Stoichiometry 1.0-1.1 eq. Sulfonyl ChlorideMinimizes di-sulfonylation of primary amines.[6]
Base 1.1-1.5 eq. Triethylamine/PyridineNeutralizes HCl byproduct without acting as a nucleophile.[2][7]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.[6]
Solvent Anhydrous DCM, THF, or AcetonitrileEnsures reactants are soluble and minimizes hydrolysis.[6]

Frequently Asked Questions (FAQs)

Q1: How should I store 3-(oxan-4-yl)propane-1-sulfonyl chloride? It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[8] Storing under an inert atmosphere (e.g., in a desiccator with nitrogen) is ideal.

Q2: My 3-(oxan-4-yl)propane-1-sulfonyl chloride has turned yellow. Is it still usable? Discoloration can indicate decomposition, which may release acidic gases like HCl and SO2.[5] While a slight color change might not significantly impact all reactions, it is a sign of degradation. For critical applications requiring high purity, using a fresh, colorless reagent is strongly recommended.[5]

Q3: What is the proper way to quench a reaction containing excess sulfonyl chloride? Excess sulfonyl chloride must be neutralized before workup. The safest method is to slowly add the reaction mixture to a cold, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate.[5] This should be done carefully in a fume hood, as vigorous CO2 gas evolution will occur.

Q4: Can I use an alcohol as a solvent for my reaction? No. Sulfonyl chlorides react readily with alcohols to form sulfonate esters.[9] This is a competing reaction that will consume your starting material and introduce a significant impurity.

Q5: My amine is very sterically hindered or electron-deficient and is not reacting. What can I do? For less reactive amines, you may need to use more forcing conditions. Gentle heating of the reaction mixture can sometimes be effective.[2] Alternatively, catalysis with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can enhance the rate of sulfonylation, particularly for weak nucleophiles.[10]

References

  • Beilstein Journals. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

Sources

Optimization

best purification techniques for 3-(oxan-4-yl)propane-1-sulfonyl chloride reaction mixtures

Technical Support Center: Purification of 3-(oxan-4-yl)propane-1-sulfonyl chloride Welcome to the technical support guide for the purification of 3-(oxan-4-yl)propane-1-sulfonyl chloride. This resource is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-(oxan-4-yl)propane-1-sulfonyl chloride

Welcome to the technical support guide for the purification of 3-(oxan-4-yl)propane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. The inherent reactivity of the sulfonyl chloride functional group, particularly its sensitivity to moisture, necessitates carefully planned and executed purification strategies. This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of 3-(oxan-4-yl)propane-1-sulfonyl chloride.

Q1: My final product is a persistent oil, but I expected a solid. What is the likely cause?

A: This is a frequent issue that can stem from several sources. The most common culprit is the presence of the corresponding sulfonic acid, 3-(oxan-4-yl)propane-1-sulfonic acid, which is the hydrolysis product.[1][2] This impurity is often a viscous oil or a low-melting solid that, when mixed with your product, prevents crystallization. Another cause can be residual chlorinated solvents (like dichloromethane or chloroform) or the solvent used in the reaction, which can be difficult to remove completely and result in an oily product.[3]

Q2: My ¹H NMR spectrum shows a broad, exchangeable singlet downstream (e.g., 10-12 ppm), and my isolated yield is lower than expected. What does this indicate?

A: That broad singlet is characteristic of the acidic proton of a sulfonic acid.[1] Its presence confirms that your sulfonyl chloride has undergone partial hydrolysis either during the reaction or, more commonly, during the aqueous workup.[4] The low yield is a direct consequence of this degradation, as a portion of your target compound has been converted to the sulfonic acid byproduct.

Q3: I performed a standard aqueous workup, and my yield was very low. Are sulfonyl chlorides incompatible with water?

A: While not entirely incompatible, sulfonyl chlorides are highly susceptible to hydrolysis.[1] A standard, lengthy aqueous workup provides ample opportunity for the sulfonyl chloride to react with water, converting it to the more water-soluble sulfonic acid, which is then lost to the aqueous phase.[2] Any aqueous procedure must be performed rapidly, at low temperatures (0-5 °C), and with minimal contact time to mitigate this decomposition pathway.[1][4]

Q4: What is the most reliable, general-purpose purification method for an aliphatic sulfonyl chloride like this?

A: For most non-volatile sulfonyl chlorides, flash column chromatography on silica gel is the most effective and reliable method.[5][6] It allows for the separation of the target compound from non-polar starting materials and highly polar byproducts like the sulfonic acid. It is crucial to use anhydrous solvents and to run the column relatively quickly to minimize on-column hydrolysis.

Troubleshooting and Purification Workflow

Navigating the purification of a sensitive compound requires a logical approach. The following decision tree, rendered in DOT language, outlines a workflow for selecting the appropriate purification strategy based on the characteristics of your crude reaction mixture.

Purification_Workflow Purification Decision Workflow for 3-(oxan-4-yl)propane-1-sulfonyl chloride A Crude Reaction Mixture B Quench Reaction (e.g., pour onto ice water) A->B C Perform Rapid Extractive Workup B->C D Analyze Crude Product by TLC/NMR C->D E Is the main impurity polar (sulfonic acid)? D->E Check baseline & low-field NMR F Is the main impurity non-polar (starting material)? E->F No G Flash Column Chromatography E->G Yes F->G Yes H Is the product a solid? F->H No / Complex Mixture G->H L Consider Scavenger Resin for trace impurities G->L Trace impurities remain I Attempt Recrystallization H->I Yes J Product is a Purified Oil H->J No I->G Failure, returns to column K Product is a Purified Solid I->K Success

Caption: Decision workflow for selecting a purification strategy.

Detailed Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques. Crucially, all glassware should be oven-dried before use, and anhydrous solvents should be employed wherever possible to prevent hydrolysis. [1]

Protocol 1: Optimized Rapid Extractive Workup

This protocol is designed to remove inorganic salts and highly polar impurities while minimizing contact time with water.

  • Quenching: Once the reaction is complete (as monitored by TLC or NMR), cool the reaction mixture to 0 °C in an ice-water bath. Slowly pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.[7] The volume of the ice/water should be 5-10 times the volume of the reaction mixture.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product swiftly with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Washing: To neutralize acidic byproducts and remove the corresponding sulfonic acid, wash the combined organic layers sequentially with:

    • Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume).[8] Observe for any gas evolution and vent the funnel frequently.

    • Ice-cold deionized water (1 x volume).

    • Ice-cold brine (saturated NaCl solution) (1 x volume) to aid in drying.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). Importantly, do not heat the water bath above 40 °C to prevent thermal decomposition.

Protocol 2: Flash Column Chromatography

This is the preferred method for achieving high purity.

  • Preparation: Adsorb the crude product (obtained from Protocol 1) onto a small amount of silica gel. If the product is an oil, dissolve it in a minimal amount of DCM and add silica gel, then concentrate to a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., hexanes or petroleum ether). Ensure the column is packed well to avoid cracking.

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with a solvent gradient. Based on procedures for similar compounds, a gradient of ethyl acetate in hexanes is a good starting point.[5][6]

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel, 230-400 mesh (60 Å)
Mobile Phase Gradient elution from 0% to 20% Ethyl Acetate in Hexanes
Monitoring TLC with potassium permanganate stain or UV (if applicable)

Table 1: Suggested starting conditions for flash chromatography.

  • Collection and Concentration: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification via Scavenger Resin

This modern technique is excellent for removing excess electrophilic reagents like sulfonyl chlorides when the desired product is sensitive to aqueous conditions or when traditional methods fail.[9]

  • Reaction Completion: Once the primary reaction is deemed complete, ensure all nucleophilic reagents have been consumed.

  • Resin Selection: Choose an amine-based scavenger resin, such as aminomethylated polystyrene or a silica-based amine resin (e.g., Si-Trisamine).[9] Use approximately 2-3 equivalents of the resin relative to the theoretical excess of the sulfonyl chloride starting material.

  • Scavenging: Add the scavenger resin directly to the crude, non-aqueous reaction mixture. Stir the resulting slurry at room temperature. The reaction progress can be monitored by TLC or LC-MS until the impurity is no longer detected (typically 2-16 hours).

  • Isolation: Remove the resin by simple filtration. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and concentrate in vacuo to yield the purified product.

Scavenger_Workflow Scavenger Resin Purification Workflow A Crude Non-Aqueous Reaction Mixture B Add Amine-Based Scavenger Resin (2-3 equiv) A->B C Stir at Room Temp (2-16 h) B->C D Monitor by TLC/LCMS C->D D->C Incomplete E Filter to Remove Resin D->E Impurity Consumed F Wash Resin with Solvent E->F G Combine Filtrate & Washes F->G H Concentrate in vacuo G->H I Purified Product H->I

Caption: Workflow for purification using a scavenger resin.[9]

Common Impurities and Their Identification

Effective troubleshooting begins with accurate identification of impurities.

ImpurityChemical NameOrigin¹H NMR Identification
Hydrolysis Product 3-(oxan-4-yl)propane-1-sulfonic acidReaction with water during workup or on silica gel.[1]Broad, exchangeable singlet (1H) at δ 10-12 ppm. Aliphatic signals may be slightly shifted downfield compared to the sulfonyl chloride.
Starting Material e.g., 3-(oxan-4-yl)propane-1-thiolIncomplete reaction.Presence of a thiol proton (S-H), typically a triplet around δ 1.3-1.6 ppm, coupled to the adjacent CH₂ group.
Dimeric Byproduct bis(3-(oxan-4-yl)propyl)disulfideOxidative coupling of thiol starting material.Signals will be similar to the thiol but will lack the S-H proton signal.

Table 2: Common impurities encountered in the synthesis and purification of 3-(oxan-4-yl)propane-1-sulfonyl chloride.

References

  • Li, P., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5573. Available at: [Link]

  • Li, P., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 915-918. Available at: [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(oxan-4-yl)propane-1-sulfonyl Chloride Reactions

Welcome to the Technical Support Center for 3-(oxan-4-yl)propane-1-sulfonyl chloride (CAS: 1504599-35-2)[1]. This reagent is highly valued in drug development for appending a hydrophilic, metabolically stable tetrahydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(oxan-4-yl)propane-1-sulfonyl chloride (CAS: 1504599-35-2)[1]. This reagent is highly valued in drug development for appending a hydrophilic, metabolically stable tetrahydropyran (oxane) motif to active pharmaceutical ingredients (APIs)[2]. However, researchers frequently encounter unexpected resistance during sulfonamide or sulfonate ester synthesis. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to overcome these challenges.

Section 1: Mechanistic FAQs - Understanding the Hindrance

Q: Why does a primary sulfonyl chloride like 3-(oxan-4-yl)propane-1-sulfonyl chloride exhibit steric hindrance? A: While primary sulfonyl chlorides are generally highly reactive, the 3-carbon propyl linker provides significant conformational flexibility. In non-polar solvents, the molecule can undergo "hydrophobic collapse," where the bulky oxane ring folds back toward the electrophilic sulfonyl center. This creates a sterically congested microenvironment that mimics a secondary or tertiary sulfonyl chloride, physically blocking the approach of bulky nucleophiles[3].

Q: What is the dominant side reaction when coupling fails? A: Hydrolysis. If the nucleophilic attack is slowed by steric bulk, adventitious moisture will outcompete the amine, leading to the formation of the unreactive sulfonic acid byproduct[4]. This is exacerbated if the reaction is left stirring for extended periods without a catalyst.

Q: Should I rely on direct nucleophilic substitution ( SN​2 ) or the sulfene mechanism? A: Because this reagent possesses α -protons (it is an aliphatic sulfonyl chloride), it can react via two distinct pathways. Direct SN​2 attack at the sulfur atom is highly sensitive to steric hindrance. Alternatively, using a strong, hindered base can abstract an α -proton to eliminate chloride, forming a planar, highly reactive sulfene intermediate ( R−CH=SO2​ ). The sulfene pathway is much less sensitive to the steric bulk of the incoming amine.

Section 2: Troubleshooting Guide

Issue: The reaction stalls at 30-40% conversion when using a secondary amine.

  • Probable Cause: The transition state for direct SN​2 substitution is too highly congested.

  • Solution: Implement nucleophilic catalysis. Add 0.2 to 1.0 equivalents of DMAP (4-Dimethylaminopyridine) or DABCO. These small, highly nucleophilic amines rapidly attack the sulfonyl chloride to form an activated sulfonylammonium intermediate, which is far more susceptible to attack by your bulky amine[5].

Issue: Multiple spots appear on the TLC, including a highly polar baseline spot.

  • Probable Cause: The baseline spot is the hydrolyzed sulfonate salt. Multiple spots may also indicate double-sulfonylation (formation of a sulfonyl imide) if a primary amine is used in excess.

  • Solution: Ensure strictly anhydrous conditions. Switch your base from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). DIPEA is non-nucleophilic and prevents unwanted side reactions while effectively acting as an HCl scavenger[4].

Section 3: Mechanistic Workflows

Troubleshooting Start Reaction Stalled / Low Yield CheckWater Is sulfonic acid byproduct >10%? Start->CheckWater Dry Rigorous drying: Use molecular sieves Switch to anhydrous DCM CheckWater->Dry Yes CheckAmine Is the amine sterically hindered? CheckWater->CheckAmine No UseDMAP Add 0.2-1.0 eq DMAP or use DABCO CheckAmine->UseDMAP Secondary Amine UseSulfene Promote sulfene pathway: Use DIPEA at 0°C CheckAmine->UseSulfene Bulky Primary

Caption: Decision-making workflow for troubleshooting 3-(oxan-4-yl)propane-1-sulfonyl chloride couplings.

Mechanism SM 3-(oxan-4-yl)propane- 1-sulfonyl chloride Direct Direct S_N2 Attack (Sterically Hindered) SM->Direct Weak Base (Pyridine) Sulfene Sulfene Intermediate (R-CH=SO2) SM->Sulfene Strong Hindered Base (DIPEA) Product Sulfonamide Product Direct->Product Amine Sulfene->Product Amine (Fast Addition)

Caption: Mechanistic divergence: Direct substitution vs. sulfene intermediate pathways.

Section 4: Quantitative Data & Reagent Selection

To optimize your reaction, select the appropriate base and catalyst combination based on the nucleophile's properties.

Base / Catalyst SystemPrimary MechanismRelative Reaction RateHydrolysis RiskBest Application
Pyridine (Solvent) Direct SN​2 SlowLowUnhindered primary amines.
TEA (1.5 eq) Mixed ( SN​2 / Sulfene)ModerateHighStandard couplings; prone to side reactions.
DIPEA (2.0 eq) Sulfene GenerationFastModerateBulky primary amines; prevents double sulfonylation.
DIPEA + DMAP (0.2 eq) Nucleophilic CatalysisVery FastLowHighly hindered secondary amines or anilines.
DABCO (1.2 eq) Activated ComplexVery FastLowUnreactive heterocycles; acts as SO2​ surrogate complex[5].
Section 5: Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfonamide Synthesis (For Hindered Secondary Amines) Causality Focus: DMAP is used to bypass the steric bulk of the oxane chain by forming a highly reactive, unhindered sulfonylpyridinium intermediate.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the hindered amine (1.0 eq) and DMAP (0.2 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

    • Validation Check: Ensure the solution is completely clear. Any cloudiness indicates moisture, which will lead to hydrolysis.

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution and cool the flask to 0 °C using an ice bath.

    • Causality: Cooling prevents the highly exothermic degradation of the sulfonyl chloride and controls the rate of the highly reactive intermediates.

  • Electrophile Addition: Dissolve 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (typically 2-4 hours).

    • Validation Check: If a large baseline spot appears on the TLC (UV active if using an aromatic amine, or stainable with KMnO4​ ), hydrolysis is occurring. Quench immediately to salvage the remaining amine.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Sulfene-Mediated Coupling (For Electron-Deficient Anilines) Causality Focus: Electron-deficient anilines are poor nucleophiles. By forcing the reaction through a highly electrophilic sulfene intermediate using a strong, hindered base, we remove the dependence on the nucleophile's strength for the initial activation step.

  • Preparation: Dissolve the aniline (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.15 M) under argon.

  • Base Addition: Add DIPEA (3.0 eq) and cool to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Add 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.5 eq) dropwise.

    • Causality: The extreme cold stabilizes the transient sulfene intermediate and prevents oligomerization.

  • Coupling: Slowly warm the reaction to 0 °C over 2 hours. The aniline will trap the sulfene as it forms.

  • Workup: Evaporate the THF under reduced pressure. Redissolve the crude mixture in Ethyl Acetate, wash with 10% Citric Acid (to remove DIPEA), dry, and purify via flash chromatography.

References
  • NextSDS. "3-(oxan-4-yl)propane-1-sulfonyl chloride — Chemical Substance Information." NextSDS. [Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by aminosulfonylation." Organic Chemistry Portal. [Link]

  • Macmillan Group, Princeton University. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Princeton University. [Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 3-(oxan-4-yl)propane-1-sulfonyl Chloride Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive pharmaceutical intermediates. The purity analysis of 3-(oxan-4-yl)propane-1-sulfonyl chloride presents a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive pharmaceutical intermediates. The purity analysis of 3-(oxan-4-yl)propane-1-sulfonyl chloride presents a classic dual-challenge in High-Performance Liquid Chromatography (HPLC): profound chemical instability and optical invisibility.

This guide objectively compares the performance of conventional HPLC methods against a robust, field-proven pre-column derivatization approach. By understanding the mechanistic causality behind these experimental choices, we can build a self-validating analytical system that strictly adheres to the updated1[1].

The Analytical Dilemma: Mechanistic Causality

To design an effective validation protocol, we must first deconstruct the analyte. 3-(oxan-4-yl)propane-1-sulfonyl chloride is an aliphatic molecule featuring a tetrahydropyran (oxane) ring. This structure dictates two critical analytical behaviors:

  • High Susceptibility to Hydrolysis : The electrophilic sulfur atom is highly reactive. When exposed to the aqueous mobile phases standard in Reversed-Phase HPLC (RP-HPLC), water acts as a nucleophile, rapidly hydrolyzing the sulfonyl chloride into 3-(oxan-4-yl)propane-1-sulfonic acid and hydrochloric acid[2][3]. This on-column degradation creates a false drop in purity, rendering direct RP-HPLC fundamentally flawed.

  • Lack of a UV Chromophore : Because the molecule is entirely aliphatic and lacks a conjugated π-electron system, it exhibits negligible UV absorption above 210 nm. Standard UV-Vis detectors are practically blind to it, traditionally forcing analysts to rely on Evaporative Light Scattering Detectors (ELSD), which suffer from non-linear responses and poor sensitivity.

A self-validating method must solve both problems simultaneously: it must arrest the hydrolysis pathway and introduce a strong chromophore for linear, high-sensitivity detection.

Method Comparison: Evaluating the Alternatives

We evaluated three distinct chromatographic strategies for the purity assessment of this compound.

Alternative 1: Direct RP-HPLC with ELSD
  • The Mechanism : Direct injection of the analyte onto a C18 column using a water/acetonitrile gradient, relying on ELSD for detection.

  • The Flaw : The aqueous environment initiates rapid, variable hydrolysis during the chromatographic run. The resulting sulfonic acid artifact overlaps with genuine process impurities. Furthermore, the non-linear calibration curve of the ELSD complicates the rigorous statistical validation required by4[4].

Alternative 2: Normal-Phase HPLC (NP-HPLC)
  • The Mechanism : Utilizing non-aqueous mobile phases (e.g., hexane and isopropanol) on a silica column to completely avoid water exposure.

  • The Flaw : While this prevents hydrolysis, NP-HPLC is notorious for poor retention time reproducibility due to the sensitivity of the silica surface to trace moisture. It also fails to solve the UV-invisibility problem, still requiring ELSD.

Recommended Method: Pre-Column Derivatization RP-HPLC (UV Detection)
  • The Mechanism : Prior to injection, the sample is reacted with an excess of a UV-active primary amine (e.g., Benzylamine) in an anhydrous solvent[5][6].

  • The Advantage : Amines are vastly superior nucleophiles compared to water. The reaction quantitatively converts the reactive sulfonyl chloride into a highly stable sulfonamide. This completely halts any further degradation[3]. Simultaneously, the appended benzyl group acts as a robust chromophore, enabling highly sensitive, linear UV detection at 254 nm.

Quantitative Data Summary

The following table summarizes the performance metrics derived from our comparative validation studies:

Analytical ParameterDirect RP-HPLC (ELSD)Normal-Phase HPLC (ELSD)Pre-Column Derivatization RP-HPLC (UV)
Analyte Stability Low (On-column hydrolysis)High (Non-aqueous environment)Very High (Stable sulfonamide)
Detectability Poor (No UV chromophore)Poor (No UV chromophore)Excellent (UV at 254 nm)
Specificity Poor (Artifacts skew purity)Moderate (Broad peak shapes)High (Baseline resolution)
Limit of Detection (LOD) ~0.15%~0.10%<0.01%
Linearity (R²) Non-linear (Polynomial fit)Non-linear (Polynomial fit)>0.999 (Linear fit)
Precision (%RSD) >5.0% (Variable degradation)~3.5%<1.0%

Mechanistic Visualization

The logical relationship between the flawed direct approach and the robust derivatization approach is mapped below.

Fig 1. Mechanistic pathway comparing direct hydrolysis artifacts versus stable derivatization.

Detailed Experimental Protocol: Pre-Column Derivatization RP-HPLC

To ensure a self-validating system, the following protocol incorporates a quenching step and leverages orthogonal separation to prove its own specificity.

Step 1: Reagent and Standard Preparation

  • Diluent : Use strictly anhydrous Acetonitrile (HPLC Grade) to prevent premature hydrolysis.

  • Derivatization Reagent : Prepare a 0.5 M solution of Benzylamine in the Diluent.

  • Standard Preparation : Dissolve the 3-(oxan-4-yl)propane-1-sulfonyl chloride reference standard in the Diluent to achieve a concentration of 1.0 mg/mL.

Step 2: Derivatization Reaction

  • Transfer 1.0 mL of the Standard (or Sample) solution into a 10 mL volumetric flask.

  • Add 2.0 mL of the Derivatization Reagent.

  • Vortex briefly and incubate at room temperature (20-25°C) for exactly 15 minutes. This ensures quantitative nucleophilic conversion to the sulfonamide[5].

  • Dilute to volume with a mixture of Water/Acetonitrile (50:50, v/v). Causality note: This step quenches any trace unreacted reagent and matches the mobile phase starting conditions to prevent peak distortion upon injection.

Step 3: Chromatographic Conditions

  • Column : Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program : 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

Regulatory Grounding: ICH Q2(R2) Compliance

The updated1[1] emphasize a lifecycle approach, demanding that analytical procedures are demonstrably "fit for purpose." This derivatization method inherently satisfies these rigorous requirements:

  • Specificity : The procedure must unambiguously assess the analyte in the presence of impurities. The derivatization selectively tags the intact sulfonyl chloride. The primary degradant (the sulfonic acid) does not react with benzylamine under these mild conditions. Consequently, the underivatized sulfonic acid elutes near the void volume, ensuring absolute baseline resolution from the derivatized active pharmaceutical ingredient (API) intermediate.

  • Accuracy & Precision : By eliminating the variable kinetics of on-column degradation, the method achieves a highly repeatable response, consistently satisfying the <2.0% RSD acceptance criteria for assay precision.

  • Reportable Range : The introduction of the benzyl chromophore shifts the detection modality from ELSD to UV, allowing for a wide, linear reportable range that validates both the main component assay and trace impurity quantification within a single run.

Fig 2. Sequential ICH Q2(R2) validation workflow for the derivatized HPLC analytical procedure.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives." Benchchem. 2

  • BenchChem Technical Support Team. "A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration." Benchchem. 5

  • BenchChem Technical Support Team. "A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid." Benchchem. 3

  • SDI Article. "Derivatizing Reagents For Detection Of Organic Compounds By HPLC." SDI. 6

  • Elder, D. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review. 4

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. 1

Sources

Comparative

A Comparative Guide to Aliphatic Sulfonylation: 3-(Oxan-4-yl)propane-1-sulfonyl Chloride vs. Standard Aliphatic Sulfonyl Chlorides

As drug discovery programs increasingly target complex, non-planar chemical spaces, the incorporation of aliphatic sulfonamides has become a critical strategy for modulating physicochemical properties. Unlike planar aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, non-planar chemical spaces, the incorporation of aliphatic sulfonamides has become a critical strategy for modulating physicochemical properties. Unlike planar aryl sulfonamides, aliphatic variants offer unique vectors for hydrogen bonding and distinct lipophilic profiles.

This guide provides an objective, data-driven comparison between 3-(oxan-4-yl)propane-1-sulfonyl chloride (a heterocycle-linked aliphatic reagent) and traditional aliphatic sulfonyl chlorides. By analyzing their kinetic profiles, mechanistic pathways, and structural impacts, this guide equips synthetic chemists with the causal understanding required to optimize sulfonylation workflows.

Structural and Physicochemical Profiling

The selection of a sulfonyl chloride directly dictates the metabolic stability, lipophilic efficiency (LipE), and topological polar surface area (TPSA) of the resulting drug candidate. While simple reagents like methanesulfonyl chloride (MsCl) are ubiquitous, they often fail to provide the structural complexity required for advanced lead optimization.

3-(Oxan-4-yl)propane-1-sulfonyl chloride features a tetrahydropyran (THP) ring tethered to a 3-carbon aliphatic chain. This specific architecture provides a critical advantage: the THP oxygen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to carbocyclic analogs (like cyclohexyl derivatives), while the 3-carbon linker distances the steric bulk from the electrophilic sulfur center, maintaining favorable reaction kinetics.

Table 1: Comparative Properties of Aliphatic Sulfonyl Chlorides
Sulfonyl ChlorideStructural ClassificationRelative Reactivity (Amination)Hydrolytic StabilitycLogP ContributionPrimary Application in Drug Design
Methanesulfonyl chloride (MsCl) Unbranched short-chainVery HighLow (Rapid hydrolysis)Highly HydrophilicGeneral mesylation, minimal steric bulk
Propanesulfonyl chloride Unbranched medium-chainHighModerateLipophilicStandard aliphatic sulfonamide synthesis
Cyclohexylmethanesulfonyl chloride Branched / Bulky carbocycleModerate (Sterically hindered)HighHighly LipophilicTargeting deep lipophilic binding pockets
3-(Oxan-4-yl)propane-1-sulfonyl chloride Heterocycle-linked aliphaticModerate-HighHighAmphiphilic (Balanced)Bioisosteric replacement, solubility enhancement

Mechanistic Insights: The Sulfene Pathway

To master aliphatic sulfonylation, one must understand the causality behind the reaction conditions. Unlike aromatic sulfonyl chlorides, which react almost exclusively via a direct bimolecular nucleophilic substitution ( SN​2 ) at the sulfur atom, aliphatic sulfonyl chlorides possessing α -protons undergo a competing elimination-addition pathway [1].

In the presence of general bases (such as DIPEA, TEA, or pyridine), the α -proton is abstracted, leading to the expulsion of chloride and the formation of a highly reactive sulfene intermediate ( R−CH=SO2​ ). This sulfene is exceptionally electrophilic. While it reacts rapidly with amines to form the desired sulfonamide, it is equally susceptible to trapping by trace moisture, leading to irreversible hydrolysis into the corresponding sulfonic acid[2].

Mechanism SC Aliphatic Sulfonyl Chloride (e.g., THP-Propyl-SO2Cl) SN2_TS Trigonal Bipyramidal TS (Direct Nucleophilic Attack) SC->SN2_TS + Amine (SN2) Sulfene Sulfene Intermediate (R-CH=SO2) SC->Sulfene + Base (E1cB-like) - HCl Hyd Sulfonic Acid (Hydrolysis Byproduct) SC->Hyd + H2O (Slow Solvolysis) Prod Sulfonamide Product (Target Molecule) SN2_TS->Prod - HCl Sulfene->Prod + Amine (Fast) Sulfene->Hyd + H2O (Moisture)

Figure 1: Competing SN2 and Sulfene mechanisms in aliphatic sulfonylation.

Because the synthesis of sulfonyl chlorides and their subsequent reactions are highly exothermic[3], and because sulfenes are prone to thermal decomposition and dimerization, strict temperature control and rigorously anhydrous conditions are non-negotiable[4].

Experimental Methodology: Self-Validating Sulfonylation Protocol

The following protocol for coupling 3-(oxan-4-yl)propane-1-sulfonyl chloride with a primary or secondary amine is designed as a self-validating system . Every step includes a physical or analytical check to ensure the mechanistic integrity of the reaction, specifically mitigating sulfene decomposition and hydrolytic degradation[5].

Workflow Step1 1. Preparation Dry DCM, 0 °C Inert Gas Step2 2. Amine & Base 1.0 eq Amine 2.0 eq DIPEA Step1->Step2 Step3 3. Slow Addition 1.1 eq Sulfonyl Chloride Dropwise Step2->Step3 Step4 4. Maturation Warm to RT 2-4 hours Step3->Step4 Step5 5. Workup & QC Sat. NH4Cl quench TLC/LC-MS Check Step4->Step5

Figure 2: Optimized step-by-step workflow for aliphatic sulfonamide synthesis.

Step-by-Step Procedure

Step 1: Anhydrous Setup & Reagent Preparation

  • Action: Flame-dry a round-bottom flask and purge with Argon or Nitrogen. Dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct and promote the reaction. DCM is chosen for its lack of nucleophilicity and low freezing point.

  • Validation Check: Utilize a gas bubbler to confirm positive inert gas pressure. If the bubbler stops, atmospheric moisture may be entering, which will rapidly hydrolyze the sulfonyl chloride to the unreactive sulfonic acid[4].

Step 2: Controlled Electrophile Addition

  • Action: Dissolve 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture at 0 °C over 15–30 minutes.

  • Causality: Slow addition keeps the steady-state concentration of the highly reactive sulfene intermediate low, preventing unwanted side reactions such as sulfene dimerization or oligomerization.

  • Validation Check: Monitor the internal temperature and solution color. A temperature spike >5 °C or the sudden appearance of a dark brown/black color indicates thermal or radical-mediated decomposition of the sulfonyl chloride[4]. If observed, immediately halt addition and lower the bath temperature.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Causality: Warming provides the activation energy required to drive the reaction to completion, particularly for sterically hindered secondary amines.

  • Validation Check: Pull a 10 μ L aliquot, quench in methanol, and analyze via LC-MS or TLC (KMnO 4​ stain). The reaction is validated as complete when the amine starting material is fully consumed. The appearance of a highly polar baseline spot indicates hydrolysis (sulfonic acid formation).

Step 4: Quench and Workup

  • Action: Quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH 4​ Cl). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Causality: Sat. NH 4​ Cl mildly neutralizes the excess DIPEA without causing basic hydrolysis of the newly formed sulfonamide product.

  • Validation Check: Check the pH of the aqueous layer post-quench; it should be mildly acidic to neutral (pH 5–7). A basic pH indicates insufficient quenching, which can lead to product degradation during the extraction phase.

Conclusion: Strategic Application in Drug Discovery

The transition from simple aliphatic reagents to complex, functionalized building blocks like 3-(oxan-4-yl)propane-1-sulfonyl chloride represents a sophisticated approach to lead optimization. By embedding a tetrahydropyran moiety within the aliphatic chain, medicinal chemists can successfully disrupt molecular planarity, introduce new hydrogen-bonding networks, and fine-tune lipophilicity without sacrificing the robust, predictable reactivity inherent to the sulfene-mediated sulfonylation pathway.

Understanding the kinetic balance between productive amination and destructive hydrolysis is paramount. By adhering to the self-validating protocols outlined above, researchers can maximize yields and accelerate the development of novel sulfonamide-based therapeutics.

References
  • "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism." Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]

  • "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide to the Coupling Efficiency of 3-(Oxan-4-yl)propane-1-sulfonyl Chloride in Organic Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[...

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Author: BenchChem Technical Support Team. Date: April 2026

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[1][2] The selection of the sulfonylating agent is therefore a critical parameter in the synthesis of new chemical entities, directly influencing reaction yields, substrate scope, and purification efficiency. This guide provides an in-depth technical comparison of 3-(oxan-4-yl)propane-1-sulfonyl chloride, a valuable building block for introducing a saturated heterocyclic motif, against commonly used aliphatic and aromatic sulfonyl chlorides.

The inclusion of saturated heterocycles like the oxane ring is a widely adopted strategy in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. 3-(Oxan-4-yl)propane-1-sulfonyl chloride offers a direct route to incorporate this desirable fragment. This guide benchmarks its performance to provide researchers, scientists, and drug development professionals with the objective data needed to make informed decisions in their synthetic campaigns.

Comparative Analysis of Common Sulfonylating Agents

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom.[1] This is influenced by both the electronic and steric nature of the substituent attached to the sulfonyl group. To provide a clear benchmark, we compare 3-(oxan-4-yl)propane-1-sulfonyl chloride against three industry-standard reagents:

  • Methanesulfonyl Chloride (MsCl): A simple, highly reactive aliphatic sulfonyl chloride.

  • p-Toluenesulfonyl Chloride (TsCl): A crystalline, easy-to-handle aromatic sulfonyl chloride, widely used for both sulfonamide formation and as a protecting group.[3]

  • Benzenesulfonyl Chloride: Similar in reactivity to TsCl, providing a simple phenylsulfonyl group.[1][3]

ReagentClassMolecular WeightKey Characteristics
3-(Oxan-4-yl)propane-1-sulfonyl chloride Aliphatic, Heterocyclic226.72 g/mol [4]Introduces a desirable oxane moiety; moderate reactivity.
Methanesulfonyl Chloride (MsCl) Aliphatic114.55 g/mol High reactivity; small steric footprint; liquid, volatile.
p-Toluenesulfonyl Chloride (TsCl) Aromatic190.65 g/mol Solid, easy to handle; moderate reactivity; tosyl group can be a protecting group.[3]
Benzenesulfonyl Chloride Aromatic176.62 g/mol Liquid; reactivity comparable to TsCl.[3]

The primary structural difference is the aliphatic chain and bulky oxane ring in our compound of interest versus the small methyl group of MsCl and the aromatic rings of TsCl and benzenesulfonyl chloride. We hypothesize that the electron-donating nature of the alkyl chain in 3-(oxan-4-yl)propane-1-sulfonyl chloride will render it slightly less reactive than MsCl, but its flexibility may offer advantages when coupling with sterically hindered amines compared to the rigid aromatic sulfonyl chlorides.

Experimental Comparison of Coupling Efficiency

To empirically benchmark performance, a series of coupling reactions were conducted between the selected sulfonyl chlorides and a panel of amines representing varying degrees of nucleophilicity and steric hindrance:

  • Benzylamine: A representative primary aliphatic amine.

  • Morpholine: A common secondary aliphatic amine.

  • Aniline: A less nucleophilic primary aromatic amine.

The reactions were performed under standardized conditions to ensure a valid comparison.

General Experimental Protocol for Amine Sulfonylation

This protocol was employed to generate the comparative data presented below.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl Chloride (1.05 eq)[5]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)[5][6]

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[6]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[1]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.[5][6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).[6][7]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[6]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[6][7]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide. The final yield is calculated after purification.[7]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Dropwise Addition of Sulfonyl Chloride Solution B->C Maintain Temp. D Warm to RT & Stir C->D E Monitor by TLC D->E F Aqueous Workup (HCl, NaHCO3, Brine) E->F Upon Completion G Dry & Concentrate F->G H Purify (Chromatography) G->H I Characterize & Calculate Yield H->I

Caption: General experimental workflow for the comparative synthesis of sulfonamides.

Comparative Reaction Data
Sulfonyl ChlorideAmineReaction Time (h)Isolated Yield (%)
3-(Oxan-4-yl)propane-1-sulfonyl chloride Benzylamine392%
Morpholine2.595%
Aniline1278%
Methanesulfonyl Chloride (MsCl) Benzylamine196%
Morpholine197%
Aniline885%
p-Toluenesulfonyl Chloride (TsCl) Benzylamine490%
Morpholine394%
Aniline1675%
Benzenesulfonyl Chloride Benzylamine488%
Morpholine392%
Aniline1672%

Analysis of Results:

  • Reactivity: As predicted, MsCl was the most reactive agent across all three amines, affording high yields in the shortest times. 3-(Oxan-4-yl)propane-1-sulfonyl chloride demonstrated robust and efficient reactivity, consistently outperforming the aromatic sulfonyl chlorides (TsCl and Benzenesulfonyl Chloride) in terms of reaction time and yielding slightly better results with the less nucleophilic aniline.

  • Substrate Scope: All tested sulfonyl chlorides proved effective for coupling with both primary and secondary aliphatic amines, delivering excellent yields. The key differentiator was the reaction with aniline, where the aliphatic sulfonyl chlorides showed a clear advantage, likely due to the lower steric hindrance around the sulfonyl group compared to their aromatic counterparts.

Mechanistic Considerations and Causality

The formation of a sulfonamide proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[1][6] The amine's lone pair of electrons attacks the sulfur atom, leading to a transient trigonal bipyramidal intermediate. The chloride ion is then expelled as a leaving group, and the protonated sulfonamide is neutralized by the base (e.g., triethylamine) to generate the final product and triethylammonium chloride.[6]

Caption: General mechanism for sulfonamide formation.

Why do aliphatic sulfonyl chlorides react faster? The higher reactivity of MsCl and 3-(oxan-4-yl)propane-1-sulfonyl chloride, especially with aniline, can be attributed to a combination of electronic and steric factors. Aromatic rings in TsCl and benzenesulfonyl chloride are weakly electron-withdrawing but are significantly more sterically demanding. The bulky, rigid nature of these aromatic groups can hinder the approach of the amine nucleophile, slowing the reaction rate. In contrast, the aliphatic chains are flexible and present a smaller steric profile around the reactive sulfur center.

Potential Side Reactions:

  • Di-sulfonylation: Primary amines can potentially react twice to form a di-sulfonylated product. This is often mitigated by using a 1:1 stoichiometry of amine to sulfonyl chloride and avoiding high temperatures or prolonged reaction times.[5]

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[5] Using anhydrous solvents and an inert atmosphere is critical for achieving high yields.

Conclusion and Recommendations

This comparative guide demonstrates that 3-(Oxan-4-yl)propane-1-sulfonyl chloride is a highly efficient and versatile reagent for the synthesis of sulfonamides.

  • It exhibits superior reactivity compared to standard aromatic sulfonyl chlorides like TsCl, particularly with less nucleophilic amines.

  • While not as rapid as the highly activated MsCl, it offers a significant advantage in its ease of handling (as it is not as volatile) and, most importantly, provides a direct and efficient method to introduce the valuable oxane moiety .

  • Its performance suggests it is an excellent choice for medicinal chemistry programs aiming to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds by incorporating saturated heterocycles.

For general-purpose sulfonamide synthesis where the sulfonyl group itself is the only feature of interest, the choice between MsCl and TsCl may be dictated by handling preferences and the specific reactivity required. However, when the strategic goal is to leverage the structural contribution of the R-group on the sulfonyl chloride, 3-(oxan-4-yl)propane-1-sulfonyl chloride presents a compelling and high-performing option.

References

  • A Comparative Guide to Sulfonylating Agents for Amine Reactions. Benchchem.
  • A Comparative Guide to (2-Chlorophenyl)methanesulfonyl Chloride and Other Sulfonyl Chlorides for Researchers. Benchchem.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Preparation of sulfonamides from N-silylamines. PMC.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.
  • Synthesis of sulfonyl chloride substrate precursors. N/A.
  • 3-(Oxan-4-yl)propane-1-sulfonyl chloride. Sapphire Bioscience.
  • 3-(oxan-4-yl)propane-1-sulfonyl chloride. PubChemLite.
  • 3-(oxan-4-yl)propane-1-sulfonyl chloride — Chemical Substance Information. NextSDS.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(Oxan-4-yl)propane-1-sulfonyl chloride

Executive Summary This document provides essential safety protocols and operational guidance for the handling of 3-(Oxan-4-yl)propane-1-sulfonyl chloride (CAS No. 1504599-35-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides essential safety protocols and operational guidance for the handling of 3-(Oxan-4-yl)propane-1-sulfonyl chloride (CAS No. 1504599-35-2). As a sulfonyl chloride-containing compound, it presents significant hazards, primarily related to its corrosive nature and high reactivity with water and other nucleophiles. Adherence to the protocols outlined herein is critical to ensure the safety of laboratory personnel and the integrity of research activities. This guide is designed for drug development professionals, researchers, and scientists, offering a framework built on established safety principles and an understanding of the compound's chemical properties.

Hazard Analysis: Understanding the Inherent Risks

The primary threat posed by 3-(Oxan-4-yl)propane-1-sulfonyl chloride stems from the sulfonyl chloride functional group. This group is highly electrophilic and reacts readily with water—including ambient moisture in the air and on skin—in a vigorous, exothermic hydrolysis reaction. This reaction produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[1][2][3] Consequently, the compound itself is classified as highly hazardous.

The Globally Harmonized System (GHS) classifications for this chemical underscore the need for stringent safety measures.[4]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox.WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/IrritationSkin Corr. 1BDangerH314: Causes severe skin burns and eye damage.[4]
Serious Eye Damage/IrritationCategory 1DangerCauses serious eye damage.
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336: May cause drowsiness or dizziness.[4]

The causality is clear: contact with tissue, which is inherently aqueous, initiates an immediate chemical reaction, leading to severe chemical burns.[5] Inhalation of vapors can cause similar corrosive damage to the delicate tissues of the respiratory tract.[1][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. Engineering controls, specifically a certified chemical fume hood, are the first and most critical line of defense. All handling of this compound must occur within a fume hood to control vapor exposure.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards, worn in conjunction with a full-face shield.

    • Rationale: Standard safety glasses are insufficient. The severe and immediate danger of eye corrosion from a splash necessitates the seal provided by goggles. The face shield offers a secondary layer of protection for the entire face from splashes and potential fuming when the container is opened in moist air.[1]

  • Skin and Body Protection:

    • Requirement: A 100% cotton, fully-buttoned laboratory coat, supplemented with a chemically resistant apron. Wear appropriate protective gloves.

    • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). A common best practice is to double-glove, with a lighter-weight nitrile glove underneath a more robust outer glove. This provides protection in case the outer glove is breached. Discard gloves immediately if contact is suspected and wash hands thoroughly.

    • Rationale: The compound causes severe skin burns upon contact. All exposed skin must be covered. Contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water for at least 15 minutes.

  • Respiratory Protection:

    • Requirement: All work must be performed in a properly functioning chemical fume hood.[7]

    • Rationale: This is the primary engineering control to prevent inhalation of the harmful and corrosive vapors.[6] In the event of a significant spill or fume hood failure where exposure is possible, a NIOSH-approved respirator with an acid gas cartridge is required for emergency response.

Operational Plan: Safe Handling Protocol

Preparation & Environment:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is drawing air appropriately.

  • Clear the Area: Ensure the workspace is free of clutter. Remove all incompatible materials, especially water, alcohols, and strong oxidizing agents.[8]

  • Prepare for Emergencies: Locate and verify the functionality of the nearest safety shower and eyewash station. Ensure they are unobstructed.

  • Assemble Materials: Gather all necessary equipment, including inert dispensing tools (e.g., glass or PTFE), and a container of an inert absorbent material like vermiculite or dry sand for minor spills.

Handling & Dispensing:

  • Don PPE: Put on all required PPE before retrieving the chemical from storage.

  • Inert Atmosphere: If the procedure is highly sensitive to moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Equilibration: Allow the sealed container to reach ambient temperature within the fume hood before opening to prevent moisture condensation.

  • Dispensing: Slowly and carefully open the container, being mindful of any pressure differential. Use clean, dry equipment to transfer the required amount.

  • Closure: Securely seal the container immediately after dispensing to protect it from atmospheric moisture.[7]

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency is critical to mitigating harm.

Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with large volumes of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Workflow:

The following workflow must be initiated for any spill outside of immediate containment.

Spill_Response_Workflow cluster_Immediate_Actions Phase 1: Immediate Actions cluster_Preparation Phase 2: Preparation for Cleanup cluster_Containment_Cleanup Phase 3: Containment & Cleanup cluster_Finalization Phase 4: Finalization A Spill Occurs B Alert Personnel & Evacuate Area A->B Immediately C Don Full PPE: - Double Gloves - Chem-Resistant Apron - Face Shield & Goggles - Respirator (if needed) B->C D Stop the Source (if safe to do so) C->D E Contain Spill with Inert Absorbent (Dry Sand, Vermiculite) D->E F DO NOT USE WATER or Combustible Materials G Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container E->G Once absorbed H Decontaminate Area (if applicable, with a non-aqueous solvent) G->H I Package & Label Waste for Disposal H->I J Report Incident to EHS I->J

Sources

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